Estradiol undecylate

Catalog No.
S527453
CAS No.
3571-53-7
M.F
C29H44O3
M. Wt
440.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estradiol undecylate

CAS Number

3571-53-7

Product Name

Estradiol undecylate

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate

Molecular Formula

C29H44O3

Molecular Weight

440.7 g/mol

InChI

InChI=1S/C29H44O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27,30H,3-12,14,16-19H2,1-2H3/t24-,25-,26+,27+,29+/m1/s1

InChI Key

TXHUMRBWIWWBGW-GVGNIZHQSA-N

SMILES

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

solubility

Soluble in DMSO

Synonyms

AI3-52642; AI3 52642; AI352642; Estradiol undecylate

Canonical SMILES

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Isomeric SMILES

CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C

The exact mass of the compound Estradiol undecylate is 440.329 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Estradiol Congeners - Supplementary Records. It belongs to the ontological category of steroid ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

estradiol undecylate mechanism of action estrogen receptor agonist

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: From Injection to Gene Regulation

Estradiol undecylate itself is not biologically active. Its action depends on a multi-step process that results in the activation of estrogen-responsive genes.

  • Prodrug Administration and Release: It is administered as an oil solution via intramuscular injection. The lipophilic (fat-soluble) undecylate ester forms a depot at the injection site, from which it is slowly released into the bloodstream. The long fatty acid chain (undecylate) makes it highly lipophilic, resulting in a very slow release and long duration of action [1].
  • Hydrolysis to Active Metabolite: Once in the circulation, esterase enzymes in the blood, liver, and other tissues cleave the undecylate ester, converting the prodrug into its active metabolite, estradiol (E2), and undecanoic acid [2] [1].
  • Estrogen Receptor Agonism: The released estradiol exerts its effects primarily by acting as an agonist for the nuclear Estrogen Receptor alpha (ERα) and beta (ERβ). Estradiol has a high affinity for these receptors, with an EC₅₀ of 50 pM for ERα and 200 pM for ERβ [3].

The following diagram illustrates the core signaling pathways activated once estradiol binds to its receptors.

G Estradiol Genomic and Non-Genomic Signaling Pathways E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER mER Membrane Estrogen Receptor (mER) E2->mER Dimer ER Dimerization ER->Dimer ERE Binding to Estrogen Response Element (ERE) Dimer->ERE TF Tethering to other Transcription Factors (e.g., AP-1, Sp1) Dimer->TF GenomicEffects Genomic Effects: Altered Gene Transcription & Protein Synthesis ERE->GenomicEffects TF->GenomicEffects RapidSignaling Rapid Signaling Activation (MAPK, PI3K/Akt, Src) mER->RapidSignaling RapidSignaling->GenomicEffects Cross-Talk NonGenomicEffects Non-Genomic Effects: Rapid Cellular Responses RapidSignaling->NonGenomicEffects

Estradiol signaling pathways via nuclear and membrane receptors.

The binding of estradiol to its intracellular receptors triggers two primary modes of signaling [3] [4]:

  • Genomic Signaling (Direct): The estradiol-ER complex dimerizes, translocates to the cell nucleus, and binds directly to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-regulators to initiate or suppress gene transcription [3] [4].
  • Genomic Signaling (Tethered/Indirect): The estradiol-ER complex can also regulate genes without EREs by tethering, or interacting with, other transcription factor complexes already bound to DNA, such as Activator Protein 1 (AP-1) and Specificity Protein 1 (Sp1) [4].
  • Non-Genomic Signaling: Estradiol can also bind to receptors located on the cell membrane (e.g., GPER). This binding rapidly activates intracellular kinase signaling cascades, such as MAPK and PI3K/Akt, which can influence cellular functions within minutes and also modulate genomic transcription through cross-talk [3] [4] [5].

Systemic Effects and Clinical Relevance

The activation of estrogen receptors has widespread effects across different physiological systems. The table below outlines key effects and the implicated genes or mechanisms.

System/Process Observed Effect of Estradiol Implicated Genes/Proteins
Serotonin Neurotransmission Modulates mood; potential antidepressant effect [4]. Increases TPH2 [4], SERT [4]; Decreases MAO-A, MAO-B [4].
Dopaminergic System Modulates executive functions (working memory, reward) [6]. Modulation of dopamine neurotransmission [6].
Immune System Regulation Has immunomodulatory effects; impacts susceptibility to autoimmune diseases [5]. Regulates IFN-γ (Th1) [5], IL-4 (Th2) [5], expands Treg cells [5], influences B cell activity [5].
Bone Metabolism Reduces bone resorption and increases bone formation [7]. Not specified in search results.
Reproductive Tissues Acts as a growth hormone for reproductive organs [7]. Not specified in search results.

Based on this mechanism, this compound has been used clinically for several purposes, though it is now largely discontinued [2]:

  • Treatment of Advanced Prostate Cancer: High-dose estrogen therapy suppresses testosterone production via negative feedback on the hypothalamic-pituitary-gonadal axis [2].
  • Feminizing Hormone Therapy: It has been used to induce and maintain feminization in transgender women [2] [1].
  • Menopausal Hormone Therapy: It was used to alleviate symptoms like hot flashes [2].

Experimental & Pharmacokinetic Considerations

For researchers, understanding the experimental context of the available data is crucial.

  • Pharmacokinetic Characterization: The prolonged duration of this compound is a key feature. As an oil-based intramuscular injection, its release rate is determined by the lipophilicity of the undecylate ester. After a single injection, the duration of action can range from 1 to 4 months, depending on the dose [2] [1].
  • Dosing in Clinical Studies:
    • For prostate cancer, a typical dosage was 100 mg every 3 to 4 weeks [2].
    • In feminizing hormone therapy, doses ranged from 100 to 800 mg per month [2].

References

estradiol undecylate pharmacokinetics intramuscular injection

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Data Summary

The table below summarizes the available pharmacokinetic parameters for estradiol undecylate (EU) from the search results.

Parameter Value / Description Notes & Sources
Administration Route Intramuscular injection (oil solution) Typically 100 mg/mL concentration [1] [2].
Bioavailability High Assumed for intramuscular administration [1] [2].
Metabolism Cleavage via esterases Metabolized in liver, blood, and tissues into estradiol and undecanoic acid [1] [2].
Elimination Half-life Not definitively established Specific half-life is unknown from available data [1] [2].
Duration of Action Dose-dependent: 1-4 months 10-12.5 mg: 1-2 months; 25-50 mg: 2-4 months [1] [3] [2].
Reported Clinical Doses 100 mg every 3-4 weeks (prostate cancer); 100-800 mg per month (transfeminine hormone therapy) Largely based on historical use; the medication has been discontinued [1] [2].

Experimental Data and Methodological Gaps

A detailed experimental protocol for this compound pharmacokinetics cannot be provided, as the search results reveal a critical lack of primary data.

  • Data Scarcity: An analysis from Transfeminine Science explicitly states that it was "not able to derive a reasonable curve for injectable this compound due to lack of adequate published data for this ester for modeling" [4]. Another source confirms that pharmacokinetic data for intramuscular this compound is "substantially sparser" than for other esters, coming from only two old studies that did not capture the full elimination profile [5].
  • Simulated Curves: Due to the absence of real data, one pharmacokinetic simulator was forced to generate a hypothetical curve for this compound. This was done by fitting data from a study on testosterone undecanoate (which has a similar chemical structure) and scaling it, acknowledging that the result is "not based on real data" and is highly uncertain [6] [5].

Metabolic Pathway Visualization

The following diagram illustrates the established metabolic pathway of this compound, based on general pharmacological knowledge.

A This compound (Intramuscular Injection) B Esterase Enzymes (Liver, Blood, Tissues) A->B Release from Oil Depot C Cleavage B->C D Estradiol (E2) (Bioactive Metabolite) C->D E Undecanoic Acid C->E F Systemic Circulation & Estrogen Receptor Activation D->F Binds to ERα/ERβ

This compound is a prodrug metabolized to active estradiol.

Guidance for Research Protocols

Given the data gap, here is a potential framework for designing a modern pharmacokinetic study, informed by methodologies used for similar compounds [4] [7].

  • Study Design: A randomized, open-label, single-dose study in a relevant patient population (e.g., postmenopausal women or hypogonadal individuals).
  • Dosing and Formulation: Administer a defined dose (e.g., 100 mg) via deep intramuscular injection as an oil solution.
  • Blood Sampling: Collect serial blood samples over a prolonged period (e.g., 2-4 months) to fully capture the absorption, distribution, and elimination phases. Frequent sampling is needed early on, with wider intervals later.
  • Bioanalytical Method: Use a validated highly sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify plasma levels of estradiol and potentially other metabolites.
  • Data Analysis: Use non-compartmental analysis to determine C~max~, T~max~, and AUC. Employ compartmental modeling to estimate the elimination half-life, which is currently unknown.

References

estradiol undecylate prodrug hydrolysis to estradiol

Author: Smolecule Technical Support Team. Date: February 2026

Prodrug Hydrolysis and Pharmacokinetics

The conversion of estradiol undecylate to active estradiol is a single-step hydrolysis process. The undecylate ester sidechain is cleaved by nonspecific esterase enzymes, releasing the active hormone and undecanoic acid [1].

G EU This compound (Prodrug) Esterases Esterase Enzymes (Liver, Blood, Tissues) EU->Esterases Intramuscular Injection E2 17β-Estradiol (Active Hormone) Esterases->E2 Acid Undecanoic Acid Esterases->Acid

The pharmacokinetic parameters and dosing are summarized below:

Parameter Detail
Bioavailability High (Intramuscular injection) [1].
Metabolism Cleavage via esterases in the liver, blood, and tissues [1].
Key Metabolites Estradiol, undecanoic acid [1].
Duration of Action 1 to 4 months, depending on dose [1].
Reported Doses 100 mg every 3-4 weeks for prostate cancer; 100-800 mg monthly for feminizing hormone therapy [1].

Analysis and Stability Considerations

While specific experimental protocols for this compound hydrolysis were not detailed in the search results, the general principle for analyzing estradiol esters in oil-based formulations involves separation from the oily vehicle followed by quantification.

One stability-indicating analysis method for injectable estrogen esters in an oily vehicle used a multi-step process [2]:

  • Separation from Oil: Estradiol esters were separated from the oil vehicle using chromatography on a heptane-silanized infusorial earth column.
  • Quantification: The isolated esters were then quantified using Gas Liquid Chromatography (GLC).
  • Stability Testing: Subjecting formulations to elevated temperatures resulted in detectable drug losses due to hydrolysis, demonstrating the method could track the degradation of the prodrug back to its active form.

References

estradiol undecylate historical clinical use prostate cancer

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Applications and Dosing

Estradiol undecylate was primarily used as a form of high-dose estrogen therapy for advanced, inoperable prostate cancer [1] [2]. The typical regimen was 100 mg administered via intramuscular injection once every 3 to 4 weeks [1].

Beyond prostate cancer, it was also investigated or used for other indications, including:

  • Suppression of sex drive in sex offenders at doses of 50 to 100 mg every 3 to 4 weeks [1].
  • Menopausal hormone therapy and breast cancer treatment in women [1].
  • Feminizing hormone therapy for transgender women, with reported doses ranging from 100 mg to as much as 800 mg per month [1].

Efficacy and Safety Profile

The clinical use of this compound in prostate cancer was characterized by effective antitumor action but a concerning profile of side effects.

Aspect Summary
Antitumor Efficacy Found to be equivalent to other hormonal therapies like cyproterone acetate in clinical studies [1].
Primary Mechanism Acts as an agonist of the estrogen receptor; a long-lasting prodrug of estradiol. High-dose estrogen suppresses luteinizing hormone (LH) secretion, leading to reduced testicular testosterone production [1] [3].
Common Side Effects Gynecomastia (breast development), erectile dysfunction, and infertility in men [1].
Notable Safety Concern High incidence of cardiovascular complications, which led to its discontinuation in favor of safer options [1].

A key clinical trial highlighted these cardiovascular risks. In a subgroup of 21 men treated with 100 mg/month this compound [1]:

  • 76% (16/21) experienced cardiovascular complications.
  • 67% (14/21) experienced cardiovascular morbidity (e.g., peripheral edema, thrombophlebitis, coronary heart disease).
  • 9.5% (2/21) experienced cardiovascular mortality (one myocardial infarction and one pulmonary embolism).

This safety profile contrasted sharply with other high-dose estrogen therapies like polyestradiol phosphate and transdermal estradiol, which showed minimal to no cardiovascular toxicity in large studies [1].

Properties and Pharmacokinetics

This compound is an estrogen ester, specifically a very long-chain fatty acid ester of estradiol [1] [4].

Property Description
Chemical Formula C29H44O3 [1] [5].
Formulation Marketed as an oil solution for intramuscular injection at 100 mg/mL [1].
Duration of Action Very long-lasting. A single injection could maintain effects for 1 to 4 months, depending on the dose (25 mg to 50 mg) [1].
Metabolism It is a prodrug that is slowly cleaved by esterases in the liver, blood, and tissues into the active hormone, estradiol, and undecanoic acid [1].

The long duration is due to its high lipophilicity (fat solubility). When injected into muscle in an oil solution, it forms a depot from which it is released very slowly into the bloodstream [4]. The pharmacokinetic data for this specific ester is limited, and one analysis noted the lack of adequate published data to derive a reliable concentration-time curve [6].

Mechanism of Action in Prostate Cancer

This compound exerts its antitumor effects in prostate cancer through several interconnected pathways, which are summarized in the diagram below.

G EU This compound (Prodrug) E2 Estradiol (E2) (Active Form) EU->E2 Enzymatic Cleavage ER Estrogen Receptor (ER) Activation E2->ER Pituitary Pituitary Gland (Suppression) E2->Pituitary SHBG Increased SHBG (Reduces Free Testosterone) E2->SHBG Direct Direct Cytotoxic & Pro-apoptotic Effects (on cancer cells?) ER->Direct LH LH Secretion (Reduced) Pituitary->LH Testes Testicular Leydig Cells LH->Testes T Testosterone Production (Reduced) Testes->T Prostate Androgen-Dependent Prostate Cancer Cell (Growth Suppressed) T->Prostate Androgen Deprivation SHBG->Prostate

This compound mechanism of action in prostate cancer involves direct and indirect pathways.

The primary and best-established mechanism is the indirect pathway of androgen deprivation [1] [3] [7]. The diagram also shows a direct effects pathway. It is theorized that estrogens like DES might have direct cytotoxic effects or inhibit proliferation and induce apoptosis in prostate cancer cells, but the exact mechanism and clinical relevance for this compound are not fully known [3].

Experimental Protocol Considerations

For researchers aiming to study compounds like this compound, here are key methodological considerations based on historical clinical studies and recent research.

  • Dosing Regimen: A standard protocol for prostate cancer involved administering 100 mg of this compound via intramuscular injection once monthly [1]. The oil-based formulation is critical for achieving the prolonged-release profile.
  • Efficacy Endpoints: Key endpoints to monitor include [1] [7] [2]:
    • Testosterone Suppression: Serial measurements of serum testosterone to confirm chemical castration.
    • Prolactin Levels: Estrogens can significantly raise serum prolactin, which was a monitored effect in historical trials [2].
    • Tumor Progression: Metrics like prostate-specific antigen (PSA) levels, imaging studies, and time to clinical progression.
  • Safety Monitoring: Given its history, rigorous safety monitoring is essential [1]:
    • Cardiovascular Assessment: Regular monitoring for edema, deep vein thrombosis (DVT), and cardiovascular events. The high incidence in past studies suggests modern trials would require careful risk mitigation and exclusion criteria.
    • Other Side Effects: Documenting incidence of gynecomastia, erectile dysfunction, and other feminizing effects.
  • Mechanistic Studies: Modern studies would likely include:
    • Receptor profiling to determine the expression of estrogen receptor subtypes (ERα, ERβ, GPER) in patient samples, as their balance is now understood to influence cancer progression [7] [8].
    • Metabolic and signaling analysis to investigate how estrogen signaling reprograms cancer cell metabolism, a recently identified mechanism [9].

Conclusion

This compound serves as a historical example of effective but high-risk hormonal therapy for prostate cancer. Its story underscores the critical importance of therapeutic safety and how evolving safety standards and the emergence of superior alternatives like GnRH agonists can lead to the discontinuation of a once-common treatment.

References

estradiol undecylate lipophilicity oil-water partition coefficient

Author: Smolecule Technical Support Team. Date: February 2026

Lipophilicity of Estradiol and Its Esters

Lipophilicity, measured as the octanol-water partition coefficient (log P), is a key property influencing a drug's absorption, distribution, and duration of action [1] [2]. For estradiol esters, lipophilicity increases with the length of the ester chain, which slows release from injection-site depots and prolongs their duration [3].

The table below summarizes available data for estradiol undecylate and other common esters.

Estrogen Compound Ester Chain Length (at C17β) Log P (Experimental or Predicted) Notes
Estradiol N/A 4.0 [4] Base molecule reference
Estradiol Valerate 5 carbons 5.6–6.3 [4] Experimental range
Estradiol Benzoate Butyrate Mixed (C17β: 4 carbons) 6.3 [4] Experimental value
Estradiol Cypionate ~6 carbons (cyclic) 6.9 [4] Experimental value
Estradiol Enanthate 7 carbons 6.7–7.3 [4] Experimental range
This compound 11 carbons ~8.0 (Predicted) Estimate based on structure-activity relationship (see explanation below)

For This compound, which has an 11-carbon ester chain, the log P can be predicted to be higher than the listed esters. The consistent increase in log P with chain length suggests a value of approximately 8.0 or higher is a reasonable estimate for this long-acting ester [4] [3].

Experimental Protocols for Determining log P

The most recognized method for experimentally determining log P is the shake-flask method [2]. The general workflow for this procedure is outlined below.

G Start 1. Prepare Solutions A • Saturate n-octanol with water • Saturate water with n-octanol Start->A B 2. Dissolve Compound A->B C Dissolve a known amount of the compound in one phase B->C D 3. Equilibrate Phases C->D E Vigorously shake the mixture in a sealed flask to reach distribution equilibrium D->E F 4. Separate and Analyze E->F G Allow phases to separate. Measure concentration in both phases via HPLC or UV-Vis F->G H 5. Calculate log P G->H I Log P = log₁₀( [Compound]_octanol / [Compound]_water ) H->I

Experimental workflow for the shake-flask method

Beyond the shake-flask method, other techniques include [2]:

  • Potentiometric titration: Indirect method suitable for ionizable compounds.
  • Reversed-phase chromatographic methods: Uses retention time to correlate with log P.
  • Computational prediction: Employs algorithms and software (e.g., MarvinSketch, EPI Suite) to calculate based on molecular structure [2] [5].

Interpretation and Next Steps for Researchers

The high predicted lipophilicity of this compound directly correlates with its very long duration of action, making it suitable for dosing intervals of one to four months [6] [3].

To definitively confirm its log P, you can:

  • Calculate using specialized software: Tools like MarvinSketch or EPI Suite can provide a computational estimate [2].
  • Commission experimental measurement: Contract an analytical chemistry lab to perform the shake-flask method under Good Laboratory Practice (GLP) conditions.

References

estradiol undecylate estrogen signaling pathway hsa04915

Author: Smolecule Technical Support Team. Date: February 2026

Estradiol Undecylate at a Glance

This compound (EU) is a long-acting estrogen ester prodrug. The table below summarizes its core characteristics.

Property Description
Chemical Name This compound (EU); also known as estradiol undecanoate [1].
Drug Class Estrogen; Estrogen ester [1].
Biological Target Estrogen receptor (ER) [1] [2].
Mechanism Acts as a prodrug. Following injection, esterases cleave the undecylate ester to release bioactive estradiol [1].
Primary Pathway KEGG Estrogen signaling pathway hsa04915 [3] [2].
Administration Route Intramuscular injection (oil solution) [1].
Duration of Action 1 to 4 months, depending on the dose (e.g., 25–50 mg lasts 2–4 months) [1].

Pharmacokinetics of Injectable Estradiol Esters

This compound is one of several injectable estradiol esters, differentiated mainly by its duration of action. The following table compares key esters, ordered from shortest to longest-acting.

Estradiol Ester Formulation Key Pharmacokinetic Characteristics
Estradiol Benzoate (EB) Oil solution Shortest-acting; rapid absorption and clearance [4].
Estradiol Valerate (EV) Oil solution Intermediate duration; one of the most commonly used forms in some regions [4].
Estradiol Cypionate (EC) Oil solution / Aqueous suspension Longer duration than estradiol valerate; another commonly used form [4].
Estradiol Enanthate (EEn) Oil solution Long-acting; slower release due to increased lipophilicity [4].
This compound (EU) Oil solution Very long-acting; the most lipophilic ester listed, leading to the slowest release from the injection-site depot [4] [1].

The Estrogen Signaling Pathway (hsa04915)

This compound exerts its effects by being metabolized into estradiol, which then activates the estrogen signaling pathway. The KEGG pathway hsa04915 describes two primary mechanisms [3] [5] [6].

estrogen_pathway cluster_nuclear Nuclear-Initiated Signaling cluster_membrane Membrane-Initiated Signaling Estrogen Estrogen ER_alpha ERα Estrogen->ER_alpha ER_beta ERβ Estrogen->ER_beta GPER GPER Estrogen->GPER Nucleus Nucleus ER_alpha->Nucleus ER_beta->Nucleus Ca2+, cAMP Ca2+, cAMP GPER->Ca2+, cAMP ERE ERE Nucleus->ERE Gene_Transcription Gene_Transcription ERE->Gene_Transcription Protein Kinase Cascades Protein Kinase Cascades Ca2+, cAMP->Protein Kinase Cascades Transcription Factors Transcription Factors Protein Kinase Cascades->Transcription Factors

The pathway involves two main mechanisms [3] [5] [7]:

  • Nuclear-Initiated Steroid Signaling: Estradiol diffuses into the cell and binds to estrogen receptors (ERα or ERβ) in the nucleus. The hormone-receptor complex then binds to specific DNA sequences called Estrogen Response Elements (EREs), directly regulating the transcription of target genes.
  • Membrane-Initiated Steroid Signaling: Estradiol can also bind to a subpopulation of estrogen receptors located at the plasma membrane (mER) or to the G-protein coupled estrogen receptor (GPER). This activation rapidly triggers second messenger systems (like Ca²⁺ and cAMP) and protein kinase cascades, which can ultimately influence transcription factors and neuronal morphology [7].

Research and Experimental Considerations

While the searched literature does not contain a full step-by-step protocol for studying this compound, it highlights key methodological components used in related research.

  • Pharmacokinetic Studies: The standard methodology involves administering the drug to human subjects and collecting serial blood samples over time. Estradiol concentrations in plasma are measured using specific methods like radioimmunoassay (RIA) [8]. Data is then processed and fit with pharmacokinetic models to determine parameters like peak concentration (Cmax), time to peak (Tmax), and elimination half-life [4].
  • Mechanistic & Functional Studies: Research on the estrogen pathway itself often involves:
    • Cell Culture Models: Using human endometrial epithelial cells (hEECs) to study effects on apoptosis and mitochondrial function [9].
    • Animal Models: Employing rat intrauterine adhesion (IUA) models to investigate therapeutic effects [9].
    • Molecular Techniques: Using western blot, immunohistochemistry, and RT-qPCR to detect protein and gene expression of key targets (e.g., KLF15, PGC-1α, LIF, Muc1) [9] [8].

Research Gaps and Future Directions

Current evidence indicates several areas for further investigation [4]:

  • Limited Data in Transfeminine Populations: Pharmacokinetic data for injectable estradiol esters is largely derived from studies in cisgender women or men, creating a gap for gender-affirming hormone therapy applications.
  • Dosing Optimization: Existing clinical guidelines for dosing and injection intervals of estradiol esters in transfeminine people may not be fully supported by pharmacokinetic data and warrant reassessment [4].

References

Comprehensive HPLC Method Validation for Estradiol Undecylate Purity Testing: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Estradiol undecylate (EU) is a long-acting estrogen ester used in pharmaceutical formulations for hormone therapy and other clinical applications. As a prodrug of estradiol, it possesses extended duration of action ranging from 1 to 4 months when administered via intramuscular injection [1]. The chemical structure features an undecanoate ester at the 17-beta position of the estradiol molecule, significantly increasing its lipophilicity and prolonging its release from injection site depots [1] [2]. Pharmaceutical quality control of EU requires robust analytical methods to ensure purity, potency, and stability throughout its shelf life and usage.

High-performance liquid chromatography (HPLC) has emerged as the primary analytical technique for purity testing of steroid-based pharmaceuticals like this compound. The validation of these HPLC methods is not merely a regulatory formality but a scientific necessity to generate reliable, accurate, and reproducible data [3] [4]. Regulatory bodies including the FDA, EMA, and ICH mandate strict validation protocols to demonstrate that analytical methods are fit-for-purpose and can withstand scientific scrutiny [4]. This document provides comprehensive application notes and detailed protocols for the validation of HPLC methods specifically applied to this compound purity testing, supporting researchers and pharmaceutical development professionals in their quality control efforts.

Chemical Properties and Analytical Challenges

Physicochemical Characteristics

This compound presents several unique analytical challenges that must be addressed during method development. The compound's high lipophilicity (LogP 8.79) necessitates the use of reversed-phase chromatography with organic-rich mobile phases to achieve adequate solubility and separation [5] [1]. Furthermore, as an ester derivative, EU is susceptible to enzymatic hydrolysis in biological systems and may undergo degradation under various stress conditions, generating impurities including estradiol and various oxidation products [1] [6]. These factors must be considered when developing a stability-indicating method capable of separating the parent compound from its potential degradants.

Table 1: Physicochemical Properties of this compound

Property Description
CAS Number 3571-53-7
Molecular Formula C₂₉H₄₄O₃
Molecular Weight 440.668 g·mol⁻¹
LogP 8.79
IUPAC Name [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate
InChI Key TXHUMRBWIWWBGW-GVGNIZHQSA-N

Method Development and Optimization

Column and Mobile Phase Selection

Chromatographic separation of this compound can be achieved using a Newcrom R1 HPLC column, which is a specialized reverse-phase column with low silanol activity, providing symmetric peak shapes for basic compounds [5]. This stationary phase is particularly suitable for EU analysis due to its reduced secondary interactions with the phenolic ring of the molecule. The mobile phase optimization should aim to achieve baseline separation of EU from its potential impurities and degradation products. A mixture of acetonitrile, water, and phosphoric acid has been successfully employed for this purpose [5]. For mass spectrometry-compatible applications, phosphoric acid should be replaced with volatile modifiers such as formic acid [5].

System Optimization Parameters

The chromatographic system requires careful optimization of several parameters to ensure optimal separation efficiency. The flow rate typically ranges between 0.9-1.2 mL/min, with injection volumes of 10-20 μL proving suitable for most applications [5] [7]. Detection is preferably performed using UV absorbance at 225-280 nm, leveraging the conjugated system in the estradiol structure [7]. Column temperature should be maintained between 25-40°C to ensure retention time reproducibility. For formulations containing preservatives, the method must be able to simultaneously resolve EU from excipients such as methylparaben and propylparaben, as demonstrated in similar estradiol formulations [7].

Validation Protocol

The validation of HPLC methods for this compound must adhere to ICH Q2(R1) guidelines [3] [4]. The protocol should demonstrate that the method is suitable for its intended purpose by evaluating specific validation parameters with predetermined acceptance criteria.

Specificity and Selectivity

Specificity is the ability of the method to accurately measure the analyte of interest in the presence of potential interferents, including impurities, degradants, and matrix components [3]. For this compound purity testing, specificity must be demonstrated through resolution calculations between the main peak and all potential impurities.

  • Forced Degradation Studies: Stress samples should be prepared under acidic, basic, oxidative, thermal, and photolytic conditions to generate degradation products [3] [6]. Estradiol has been shown to degrade under acidic conditions, forming two distinct degradation products [6].
  • Peak Purity Assessment: Use a photodiode array detector to demonstrate peak homogeneity, confirming that the EU peak is free from co-eluting impurities [3].
  • Placebo Interference: For formulated products, demonstrate that placebo components do not interfere with the EU peak or any impurity peaks [4].
Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results proportional to the concentration of analyte within a given range [3] [4]. For this compound purity testing, linearity should be established across the analytical range encompassing the expected impurity levels (from LOQ to 120% of specification limit) and the assay range (80-120% of target concentration).

  • Preparation of Standards: Prepare a minimum of five concentration levels across the specified range, injected in triplicate [4].
  • Statistical Evaluation: Calculate the correlation coefficient (R²), y-intercept, and slope of the regression line. An R² value of ≥0.99 is generally acceptable [4].
  • Range Demonstration: The specified range is validated by demonstrating that the method provides acceptable accuracy, precision, and linearity across the entire range [3].
Accuracy

Accuracy demonstrates the closeness of agreement between the value found and the value accepted as either a conventional true value or an accepted reference value [3] [4]. For EU purity testing, accuracy should be established at both the assay level and for impurity quantification.

  • Recovery Studies: Spike known amounts of EU reference standard into placebo or sample matrix at three concentration levels (80%, 100%, 120%) covering the specified range, with a minimum of nine determinations (triplicate at each level) [3].
  • Acceptance Criteria: Mean recovery should be within 98-102% for the assay, and ±10% for impurity quantification at relevant levels [4].
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions [3]. Precision should be investigated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability: Assess using a minimum of six independent sample preparations at 100% of test concentration, with %RSD ≤ 2.0% considered acceptable for the assay [3] [4].
  • Intermediate Precision: Evaluate the method's robustness to variations such as different analysts, days, or equipment, with %RSD ≤ 3.0% typically acceptable [4].
  • Reproducibility: Assessed during method transfer between laboratories, though this may not be required for initial validation [3].
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest amounts of analyte that can be detected and quantified with acceptable accuracy and precision, respectively [3] [4].

  • Signal-to-Noise Ratio: LOD is typically determined at a signal-to-noise ratio of 3:1, while LOQ is determined at 10:1 [4].
  • Visual Evaluation or Standard Deviation: Alternatively, LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve [3].
  • Precision and Accuracy at LOQ: At the LOQ concentration, the method should demonstrate ≤10% RSD for precision and 80-120% recovery for accuracy [4].
Robustness

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage [3] [4].

  • Experimental Design: Systematically vary parameters such as mobile phase composition (±2-5%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) [4].
  • Evaluation Criteria: Monitor the effect on critical resolution, tailing factor, theoretical plates, and retention time of EU and critical impurities [3].

Experimental Procedures

Sample Preparation

Table 2: Standard and Sample Preparation Protocols

Solution Type Preparation Method Storage Conditions
Standard Solution Accurately weigh ~25 mg of this compound reference standard into 25 mL volumetric flask. Dissolve in and dilute to volume with diluent (typically acetonitrile or methanol). Store at 2-8°C protected from light; stable for 7 days
Sample Solution For drug substance: Prepare similarly to standard solution. For formulated products: Extract equivalent to 25 mg EU with diluent using sonication and centrifugation. Prepare fresh daily
System Suitability Prepare mixture containing EU at target concentration and known impurities at specification level (typically 0.5-1.0%) Prepare fresh daily
Chromatographic Conditions

The following chromatographic conditions have been demonstrated as suitable for this compound analysis [5] [7]:

  • Column: Newcrom R1 or equivalent C18 column (250 × 4.6 mm, 5 μm)
  • Mobile Phase: Acetonitrile:water:phosphoric acid (optimize ratio between 60:40:0.1 to 80:20:0.1 v/v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 20 μL
  • Detection: UV at 280 nm (or 225 nm for higher sensitivity)
  • Run Time: 25-30 minutes (including equilibration)
System Suitability Testing

Before initiating validation experiments or sample analysis, system suitability must be verified to ensure the chromatographic system is operating correctly [3]. The following criteria should be met:

  • Theoretical Plates: ≥5000 for the this compound peak
  • Tailing Factor: ≤2.0 for the this compound peak
  • Relative Standard Deviation: ≤2.0% for peak areas from six replicate injections
  • Resolution: Resolution between this compound and closest eluting impurity ≥2.0

Expected Results and Acceptance Criteria

Validation Parameters and Criteria

Table 3: Summary of Validation Parameters and Acceptance Criteria

Validation Parameter Experimental Approach Acceptance Criteria
Specificity Resolution from closest impurity peak Resolution ≥ 2.0; Peak purity index ≥ 0.999
Linearity 5 concentrations, 80-120% of target Correlation coefficient (R²) ≥ 0.99
Accuracy Recovery at 3 levels (n=9) Mean recovery 98-102%
Precision (Repeatability) 6 determinations at 100% RSD ≤ 2.0%
LOD Signal-to-noise approach S/N ≥ 3:1
LOQ Signal-to-noise approach S/N ≥ 10:1; Accuracy 80-120%; RSD ≤ 10%
Robustness Deliberate parameter variations System suitability criteria maintained
System Suitability Criteria

Table 4: System Suitability Specifications

Parameter Specification Comment
Theoretical plates ≥5000 Calculated for this compound peak
Tailing factor ≤2.0 Calculated at 5% of peak height
Repeatability (n=6) RSD ≤ 2.0% Peak area of standard injections
Resolution ≥2.0 From closest eluting known impurity

Stability-Indicating Application

The validated HPLC method should effectively serve as a stability-indicating assay capable of detecting and quantifying degradation products that may form under various storage conditions. Forced degradation studies should include:

  • Acidic Degradation: Expose EU solution to 0.1M HCl at 60°C for 1-8 hours, then neutralize [6]
  • Basic Degradation: Expose EU solution to 0.1M NaOH at 60°C for 1-8 hours, then neutralize
  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 1-24 hours
  • Thermal Degradation: Solid state stress at 60-80°C for 1-14 days
  • Photolytic Degradation: Expose to UV (254 nm) and visible light as per ICH Q1B

The method should successfully resolve degradation products from the main peak, with peak purity tests confirming the homogeneity of the this compound peak in stressed samples [6].

The following workflow diagram illustrates the complete method validation process for this compound:

G Start Start Method Validation Specificity Specificity Testing Start->Specificity Linearity Linearity and Range Specificity->Linearity Accuracy Accuracy/Recovery Linearity->Accuracy Precision Precision Testing Accuracy->Precision LODLOQ LOD/LOQ Determination Precision->LODLOQ Robustness Robustness Evaluation LODLOQ->Robustness Documentation Validation Report Robustness->Documentation End Method Approved Documentation->End

Figure 1: HPLC Method Validation Workflow for this compound

Conclusion

The comprehensive validation of HPLC methods for this compound purity testing is essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing this API. By following the protocols outlined in these application notes, researchers can develop robust, reliable methods that meet regulatory requirements and provide meaningful data throughout the product lifecycle. The validation approach should be science-based and risk-adjusted, with particular attention to the stability-indicating capability of the method given the potential for degradation of the ester linkage under various stress conditions. Proper documentation of all validation activities is critical for regulatory submissions and quality assurance.

References

estradiol undecylate intramuscular injection protocol oil solution

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Estradiol Undecylate

This compound (EU, EUn, E2U) is a natural estrogen ester acting as a long-acting prodrug of estradiol [1] [2]. When administered via intramuscular (IM) injection in an oil solution, it forms a depot at the injection site, ensuring a slow release and prolonged duration of action, ranging from one to four months depending on the dose [1]. This makes it suitable for chronic conditions requiring sustained estrogen exposure, though its clinical use has largely been discontinued [1] [2].

This compound is a very long-acting ester due to its long fatty acid chain (10 carbons), which increases lipophilicity and slows release from the injection-site depot [2]. The medication has been used in high-dose estrogen therapy for prostate cancer and historically in gender-affirming hormone therapy [1].


Chemical and Pharmacological Properties

Chemical Name: this compound (Estradiol undecanoate) [1] [3] Molecular Formula: C₂₉H₄₄O₃ [1] [3] Molecular Weight: 440.668 g·mol⁻¹ [1] CAS Number: 3571-53-7 [3] ATC Code: G03CA03 [3]

Mechanism of Action: this compound hydrolyzes via esterases into estradiol and undecanoic acid [1]. Estradiol agonizes the estrogen receptor (ER), modulating gene transcription in estrogen-responsive tissues [3] [4].

Target: Estrogen Receptor (NR3A/ESR) [3] Metabolism: Hepatic, primarily by cytochrome P450 3A4 (CYP3A4) [3]. Concomitant use of CYP3A4 inducers or inhibitors may alter estrogen plasma concentrations [4].

Table 1: Physicochemical and Pharmacokinetic Properties of Injectable this compound

Property Description
Drug Class Estrogen; Estrogen ester [1]
Form Oil solution for intramuscular injection [1]
Typical Concentration 100 mg/mL (historical pharmaceutical), 50-100 mg/mL (homebrew) [1] [5] [6]
Bioavailability High (with intramuscular injection) [1]
Protein Binding ~98% (estradiol, to albumin and SHBG) [1]
Metabolism Cleavage via esterases in liver, blood, and tissues [1]
Elimination Half-life Approximately 30 days (biological half-life) [5]

The metabolic pathway of this compound is summarized below:

G A This compound IM Injection B Esterase Cleavage (Liver, Blood, Tissues) A->B C Estradiol (E2) + Undecanoic Acid B->C D Estrogen Receptor Agonism C->D F CYP3A4 Metabolism (Further oxidation/conjugation) C->F Excretion E Genomic Effects (Therapeutic Response) D->E


Clinical Applications and Dosing

Historically, this compound has been used for specific clinical indications, primarily involving sustained estrogenic suppression.

Table 2: Historical Clinical Applications and Dosing of this compound

Indication Recommended Dosage & Frequency Notes & Key Findings
Prostate Cancer 100 mg via IM injection every 3 to 4 weeks [1] Used as high-dose estrogen therapy for androgen suppression. Largely superseded by GnRH analogues and antiandrogens [1].
Gender-Affirming Hormone Therapy 100 mg to 800 mg via IM injection per month [1] Used to achieve and maintain feminizing hormone levels and suppress testosterone [1].
Sex Drive Suppression 50 to 100 mg via IM injection every 3 to 4 weeks [1] e.g., for the treatment of sex offenders [1].

Table 3: Comparative Durations of Action of Select Injectable Estradiol Esters

Estradiol Ester Form Approximate Duration by Dose
Estradiol Valerate (EV) Oil Solution 40 mg ≈ 14–21 days; 100 mg ≈ 21–28 days [7]
Estradiol Cypionate (EC) Oil Solution 5 mg ≈ 11–14 days [7]
Estradiol Enanthate (EEn) Oil Solution 10 mg ≈ 20–30 days [7]
This compound (EU) Oil Solution 10–20 mg ≈ 40–60 days; 25–50 mg ≈ 60–120 days [7]

Formulation Protocol

The following protocol for compounding this compound is derived from community-based homebrew practices and is intended for research purposes only [6].

Objective: To prepare a sterile, multi-dose solution of this compound in oil for experimental intramuscular or subcutaneous injection.

Materials:

  • Active Pharmaceutical Ingredient (API): this compound powder [6].
  • Vehicle/Oil: Castor Oil USP (preferred for high-concentration solutions due to better solubility) or MCT Oil 60/40 USP (thinner, easier to inject but may have shorter half-life) [6].
  • Preservative: Benzyl Alcohol (2% v/v, mandatory for multi-dose vials) [6] [4].
  • Solvent (Optional): Benzyl Benzoate (0-44% v/v, can be used to increase API solubility if needed) [6].
  • Equipment: Milligram scale, magnetic stir bar and hot plate, glass beakers, sterile syringe filters (0.22 µm Nylon or PTFE), sterile glass vials, vial crimper, syringes, needles, and a pressure cooker or autoclave for terminal sterilization [6].

Procedure: The formulation workflow involves precise steps to ensure sterility and solubility:

G A Weigh Components B Combine in Beaker (API + Oil + Benzyl Alcohol) A->B C Heat & Stir (~60-80°C until clear solution) B->C D Sterile Filtration (0.22µm filter into sterile vial) C->D E Terminal Sterilization (Autoclave @ 15 PSI, 1 hour) D->E F Quality Inspection (Clarity, sterility test) E->F

  • Weighing: Accurately weigh the this compound powder. For a 5 mL vial at 100 mg/mL, use 500 mg of API [6].
  • Mixing: Combine the API with the vehicle (e.g., 4.43 mL of castor oil for the 100 mg/mL recipe) and preservative (0.1 mL of Benzyl Alcohol, 2% v/v) in a glass beaker with a stir bar [6].
  • Heating and Dissolution: Place the beaker on a magnetic stirring hot plate. Apply medium heat (approximately 60–80°C) with continuous stirring until the API is fully dissolved and the solution is clear [6].
  • Sterile Filtration: Using a syringe and needle, draw up the warm solution. Attach a 0.22 µm sterile syringe filter and slowly push the solution through the filter into a pre-sterilized glass vial. This step removes particulate matter and bacteria [6].
  • Terminal Sterilization: Crimp the vial cap securely. Perform terminal sterilization by autoclaving in a pressure cooker capable of reaching 15 PSI for at least one hour. This provides a final defense against microbial contamination [6].
  • Quality Control: After cooling, visually inspect the vial for clarity and the absence of particles. The formulation should be tested for sterility and stability according to standard laboratory practices.

Safety and Contradictions

Contraindications: Estrogens are contraindicated in individuals with active or history of blood clotting disorders, cardiovascular disease, liver disease, and certain hormone-sensitive cancers (e.g., breast cancer, endometrial cancer) [1] [4].

Adverse Effects: Side effects are related to the estrogenic action of the drug. In clinical studies for prostate cancer, high doses of this compound were associated with a high incidence of gynecomastia, erectile dysfunction, and cardiovascular complications including edema, thrombophlebitis, and thromboembolism [1]. The risk of cardiovascular events may be formulation and dose-dependent [1].

Boxed Warning: Estrogen therapy carries a boxed warning for an increased risk of endometrial cancer in postmenopausal women and increased risks of cardiovascular events and probable dementia in certain populations [4]. These risks should be considered in the benefit-risk assessment for any new formulation.

Drug Interactions: Estrogens are metabolized by CYP3A4. Co-administration with strong CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's Wort) may reduce efficacy. Conversely, CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin, grapefruit juice) may increase estrogen plasma levels and the risk of adverse effects [4].


Conclusion

This compound in oil solution is a prototypical long-acting parenteral estrogen formulation. Its key characteristic is an exceptionally long duration of action, facilitated by the lipophilic undecylate ester. While of historical clinical importance, its formulation presents specific challenges, particularly in maintaining sterility and solubility for a compound intended for infrequent, deep intramuscular administration. Future research and development should focus on optimizing the vehicle and sterilization protocols to enhance the stability and safety profile of this long-acting agent.


References

Estradiol Undecylate: Application Notes and Protocol for Research

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Status

Estradiol undecylate (EU) is a very long-acting estradiol ester that functions as a prodrug, gradually releasing native 17-β estradiol into the circulation following intramuscular injection [1] [2]. It is classified as a natural, bioidentical estrogen.

Current Status: Discontinued. Although it was used in Europe for decades, this compound is no longer marketed. It was never available in the United States [1].

Historical Dosing and Pharmacokinetics

Historical Dosing Regimens

The following table summarizes the dosing regimens for this compound as reported in historical literature for different indications.

Table 1: Historical Dosing Regimens for this compound

Indication Dosage Frequency Reference
Prostate Cancer 100 mg Intramuscular injection every 3 to 4 weeks [1]
Feminizing Hormone Therapy 100–800 mg Intramuscular injection monthly [1]
Sex Drive Suppression 50–100 mg Intramuscular injection every 3 to 4 weeks [1]
Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by a very long duration of action, attributable to its high lipophilicity as a C11 fatty acid ester [2].

Table 2: Pharmacokinetic Properties of Injectable this compound

Property Detail
Route of Administration Intramuscular injection (oil solution)
Formulation 100 mg/mL concentration [1]
Duration of Action 1–2 months (10–12.5 mg dose); 2–4 months (25–50 mg dose) [1]
Metabolism Cleavage by esterases in liver, blood, and tissues to estradiol and undecanoic acid [1]
Elimination Half-life Unknown
Protein Binding ~98% (to albumin and sex hormone-binding globulin) [1]

Experimental Protocol for Pharmacokinetic Study

This protocol outlines a methodology for characterizing the concentration-time profile of estradiol following a single dose of this compound in a research model.

Study Objectives
  • To determine the plasma concentration-time curve of 17-β estradiol after a single intramuscular dose of this compound.
  • To calculate key pharmacokinetic parameters, including C~max~, T~max~, and trough levels.
Materials
  • Test Article: this compound oil solution (e.g., 100 mg/mL).
  • Control Vehicle: Appropriate oil vehicle control.
  • Animals/Subjects: As per approved animal or human study design.
  • Equipment: LC-MS/MS or validated immunoassay system for serum 17-β estradiol measurement.
Dosing and Administration
  • Route: Intramuscular injection (gluteal or deltoid muscle).
  • Dose: Administer a single dose based on historical data (e.g., 100 mg for a human model).
  • Sample Collection: Collect blood samples at predetermined intervals: pre-dose, and at 24h, 72h, 7d, 14d, 21d, 28d, 35d, 42d, 56d, and 70d post-dose.
  • Sample Analysis: Centrifuge blood samples to separate serum and store at -80°C until analysis. Analyze serum 17-β estradiol concentrations using a validated method.
Data Analysis
  • Plot mean serum estradiol concentration versus time.
  • Determine C~max~ (peak concentration) and T~max~ (time to peak).
  • Monitor trough levels to estimate dosing frequency.

Mechanism of Action and Signaling

This compound exerts its effects through its active metabolite, 17-β estradiol. The metabolic activation and subsequent signaling pathways are outlined below.

G cluster_effects Biological Effects in Transfeminine Therapy EstU This compound (Prodrug) Esterases Esterases (Liver, Blood, Tissues) EstU->Esterases Hydrolysis Estradiol 17-β Estradiol (Active Form) Esterases->Estradiol ER Estrogen Receptor (ERα/ERβ) Estradiol->ER Binding Dimer Ligand-Receptor Dimerization ER->Dimer NucTrans Nuclear Translocation Dimer->NucTrans ERE Estrogen Response Element (ERE) NucTrans->ERE Transcription Gene Transcription ERE->Transcription BiologicalEffects Biological Effects Transcription->BiologicalEffects Effect1 Feminization (Breast Development, Fat Redistribution) Effect2 Negative Feedback on HPG Axis Effect3 Testosterone Suppression Effect4 Skin Softening

Diagram: Metabolic Activation and Genomic Signaling of this compound. The prodrug is hydrolyzed to active estradiol, which mediates effects via estrogen receptor-dependent gene transcription.

Safety and Toxicity Profile

Historical data, particularly from its use in treating prostate cancer, indicate a significant side effect profile. A key clinical study in men with prostate cancer reported a high incidence of cardiovascular complications, including peripheral edema, thrombophlebitis, and coronary events [1]. Other expected side effects include gynecomastia and sexual dysfunction [1]. These findings contrast with more modern estrogen formulations, contributing to its discontinuation.

Contemporary Research Context and Alternatives

Dosing Considerations in Transgender Health

Contemporary research emphasizes that individual variability in estradiol pharmacokinetics is wide [3]. Furthermore, recent studies suggest that guideline-recommended doses for other injectable esters (e.g., valerate, cypionate) may lead to supraphysiological estradiol levels, underscoring the need for therapeutic drug monitoring and individualized dosing [4].

Current Injectable Estradiol Options

While this compound is unavailable, other injectable estradiol esters remain in use. The following workflow can guide the selection and management of a modern estrogen therapy protocol.

G Start Initiate Transfeminine Hormone Therapy Assess Assess Patient Goals & Comorbidities Start->Assess Route Select Route of Administration Assess->Route ChooseEster Choose Estradiol Ester Route->ChooseEster Monitor Monitor and Titrate ChooseEster->Monitor EV Estradiol Valerate (Shorter-acting) ChooseEster->EV EC Estradiol Cypionate (Intermediate-acting) ChooseEster->EC EEn Estradiol Enanthate (Longer-acting) ChooseEster->EEn Stable Stable Maintenance Regimen Monitor->Stable Goals Achieved Lab Check Serum E2 and T (Mid-interval trough) Monitor->Lab Titrate Titrate Dose/Interval for Goal Hormone Levels Lab->Titrate AssessEffects Assess Feminizing Effects and Side Effects Titrate->AssessEffects AssessEffects->Monitor Adjust as Needed

Diagram: Protocol for Managing Modern Injectable Estrogen Therapy. This workflow emphasizes individualized dosing and monitoring with currently available esters.

Conclusion

This compound serves as a historical example of a long-acting parenteral estrogen. Its discontinuation highlights the evolution of transgender medicine toward formulations with improved safety profiles. Modern clinical practice relies on available esters like estradiol valerate and cypionate, with a strong emphasis on protocol individualization and vigilant monitoring to achieve therapeutic goals while minimizing risks.

References

Estradiol Undecylate Administration: Protocols and Pharmacokinetic Profiling for Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile

Estradiol undecylate (EU) is a very long-acting estrogen ester and a prodrug of estradiol (E2). Following administration, esterases in the blood, liver, and tissues cleave the undecylate ester side chain, releasing the active parent hormone, 17β-estradiol [1] [2]. It is considered a natural and bioidentical form of estrogen due to its identical chemical structure to endogenous human estradiol upon metabolism [1].

  • Chemical Formula: C29H44O3
  • Molecular Weight: 440.668 g/mol [1]
  • Mechanism of Action: The released estradiol acts as an agonist of the estrogen receptor (ER), specifically binding to and activating estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) [2]. This receptor-ligand complex regulates gene transcription, mediating various estrogenic effects.

The following diagram illustrates the metabolic pathway and mechanism of action of this compound:

G Start This compound (Prodrug) Metabolism Metabolized by Esterases (in Liver, Blood, Tissues) Start->Metabolism Administration (IM/SC) Estradiol Active 17β-Estradiol Released Metabolism->Estradiol Cleavage ERBinding Binds to and Activates Estrogen Receptor (ERα/ERβ) Estradiol->ERBinding Agonism Effect Genomic Transcription Initiation of Estrogenic Effects ERBinding->Effect

Available Formulations and Historical Dosage

Historically, this compound was commercially available only as an oil solution for intramuscular injection, typically at a concentration of 100 mg/mL [1]. It has since been discontinued in many markets [1] [3].

Table 1: Historical Clinical Doses of this compound (Intramuscular)

Indication Typical Dose Injection Interval Citation
Prostate Cancer 100 mg Every 3 to 4 weeks [1]
Suppression of Sex Drive 50–100 mg Every 3 to 4 weeks [1]
Feminizing Hormone Therapy 100–800 mg Once monthly [1]

Comparative Pharmacokinetics: Intramuscular vs. Subcutaneous

Direct, high-quality pharmacokinetic studies comparing the IM and SC routes for this compound are scarce. The data below is inferred from meta-analyses and limited community-driven research, indicating a significant gap in the formal literature.

Table 2: Pharmacokinetic Parameters of Injectable Estradiol Esters

Estradiol Ester Route Form Time to Peak (Tmax) Elimination Half-life Duration of Action Citation
This compound IM Oil Solution ~1 day Unknown 1–4 months [4] [1] [3]
This compound SC (Castor Oil) Oil Solution Data Sparse Data Sparse Inferred to be similar to IM [5]
Estradiol Valerate IM Oil Solution ~2.2–2.7 days 4–5 days ~7–14 days [4] [3]
Estradiol Cypionate IM Oil Solution ~3.9–5.1 days 8–10 days ~14–28 days [4] [3]

Key Inferences from Available Data:

  • SC Route Feasibility: A pharmacokinetic model for SC this compound (in castor oil) has been attempted. However, it was inferred by augmenting IM data with sparse self-reported community data (n=4), and its predictions are therefore associated with high uncertainty [5].
  • General SC vs. IM for Estradiol: A 2023 retrospective cohort study on injectable estradiol (valerate/cypionate) in gender-affirming therapy found that SC administration achieved therapeutic hormone levels at statistically significantly lower weekly doses compared to IM (3.75 mg vs. 4 mg), though the clinical significance of this small difference is unclear. There was no significant difference in the estradiol or testosterone levels achieved between the routes [6].

Proposed Experimental Protocol for Comparative Administration

This protocol is designed for research purposes, given the discontinued status and lack of formal guidelines for this compound.

Drug Reconstitution and Formulation
  • Vehicle Preparation: Use a sterile, biocompatible oil such as sesame oil or castor oil as the vehicle [5] [7].
  • Solution Preparation: Due to the lipophilic nature of the ester, dissolve this compound in the chosen oil. To facilitate dissolution, heat the mixture to approximately 40°C and stir for 12–16 hours [7].
  • Storage: Store the prepared solution in a light-protected container (e.g., amber glass vials) at room temperature (20–22°C) to prevent degradation. Sterile filtration may not be feasible for oil-based solutions; therefore, aseptic preparation techniques are critical [7].
Administration Procedures

The following workflow outlines the key steps for the comparative administration of this compound in a research setting:

G Prep Reconstitute EU in Oil Vehicle (Heat to 40°C, stir 12-16h) Group Randomize Subjects into SC and IM Groups Prep->Group AdminSC SC Administration (e.g., abdominal SC tissue) Group->AdminSC AdminIM IM Administration (e.g., gluteus or thigh muscle) Group->AdminIM PK Pharmacokinetic Sampling (Trough, Peak, Serial Measurements) AdminSC->PK AdminIM->PK Analyze Analyze Data: E2 Levels, Tmax, Half-life, AUC PK->Analyze

Detailed Administration Steps:

  • Intramuscular (IM) Injection:

    • Site: Common sites include the gluteus maximus (ventrogluteal area preferred for safety) or the quadriceps (vastus lateralis).
    • Technique: Use a 22–23 gauge needle, 1–1.5 inches in length, depending on the subject's body mass. Aspirate briefly to ensure the needle is not in a blood vessel before slow injection [1] [6].
  • Subcutaneous (SC) Injection:

    • Site: The abdominal wall (avoiding the umbilicus), thigh, or upper arm are suitable sites.
    • Technique: Use a shorter, finer needle (e.g., 25–27 gauge, 0.5–0.625 inches). Pinch the skin and inject into the subcutaneous tissue at a 45- to 90-degree angle [6].
Pharmacokinetic and Safety Monitoring
  • Blood Sampling Schedule: Collect serial blood samples to characterize the concentration-time profile. A suggested schedule for a long-acting ester like undecylate is: pre-dose (trough), and then at 1, 2, 3, 7, 14, 21, 28, 42, and 56 days post-injection.
  • Analytes: Measure serum estradiol (E2), estrone (E1), and testosterone (for full endocrine context) levels.
  • Safety Monitoring: Given historical data on cardiovascular events with high-dose parenteral estrogens in certain populations (e.g., men with prostate cancer) [1], monitor for:
    • Thromboembolism: Signs of deep vein thrombosis (DVT) or pulmonary embolism (PE).
    • Fluid Retention: Weight gain, peripheral edema.
    • Other: Blood pressure, lipid profile, and liver function tests.

Safety and Institutional Compliance

  • Contraindications: Estrogens are generally contraindicated in individuals with a history of coagulation problems, cardiovascular diseases, active liver disease, and certain hormone-sensitive cancers (e.g., breast cancer, endometrial cancer) [1] [2].
  • Institutional Permissions: All animal care and experimental procedures must be reviewed and approved by the relevant institutional ethics committee (e.g., Animal Care and Use Committee - IACUC) before initiation [7].

Conclusion and Research Outlook

This compound presents a compelling case for research due to its uniquely long duration of action. However, its discontinued status and the profound lack of robust, direct comparative data between SC and IM routes represent a significant knowledge gap. Future research should focus on rigorous, head-to-head pharmacokinetic studies in relevant animal models to definitively establish parameters like bioavailability, C~max~, T~max~, and half-life for both routes. Furthermore, investigating the impact of different oil vehicles and ester concentrations on release kinetics could optimize formulation design for modern therapeutic applications.

References

Comprehensive Application Notes and Protocols: Estradiol Undecylate Monotherapy for Testosterone Suppression

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Properties

Estradiol undecylate (EU, EUn, E2U) is a very long-acting estrogen ester that functions as a prodrug of estradiol and has historically been used as a high-dose estrogen monotherapy for testosterone suppression in the treatment of prostate cancer and gender-affirming hormone therapy [1]. Chemically identified as estradiol 17β-undecylate, this compound belongs to the class of natural estrogen esters and is considered a bioidentical form of estrogen due to its metabolism to endogenous estradiol [1] [2]. The medication was previously marketed under brand names including Delestrec and Progynon Depot 100 before being discontinued, and was typically administered via intramuscular injection as an oil solution at a concentration of 100 mg/mL [1]. This compound exhibits an exceptionally prolonged duration of action, with lower doses (10–12.5 mg) maintaining suppression for approximately 1–2 months, while higher doses (25–50 mg) can provide therapeutic effects for 2–4 months [1]. This extended pharmacokinetic profile makes it particularly suitable for sustained testosterone suppression protocols with infrequent administration.

Mechanism of Action and Pharmacodynamics

Primary Testosterone Suppression Pathway

This compound mediates its therapeutic effects through a well-defined hormonal feedback mechanism that suppresses gonadal testosterone production. As a prodrug, this compound is hydrolyzed by esterases in the liver, blood, and tissues to release bioactive estradiol and undecanoic acid [1] [3]. The liberated estradiol then acts as a potent agonist of the estrogen receptor (ER) throughout the body [1] [2]. In the hypothalamic-pituitary-gonadal (HPG) axis, estrogen receptor activation triggers a negative feedback suppression on gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus and directly reduces the pituitary gland's sensitivity to GnRH stimulation [3]. This results in decreased secretion of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland [3] [4]. The reduction in circulating LH levels directly diminishes Leydig cell stimulation in the testes, leading to profound suppression of testosterone synthesis and production [5] [4]. This established endocrine pathway effectively reduces testosterone to castration levels, which is the therapeutic goal in both prostate cancer management and feminizing hormone therapy.

Table 1: Key Pharmacodynamic Properties of this compound

Parameter Characteristics Clinical Significance
Primary mechanism Estrogen receptor agonist Mediates all estrogenic effects including feedback suppression
Target tissues Hypothalamus, pituitary, testes Provides comprehensive HPG axis suppression
Metabolic pathway Hydrolysis by esterases to estradiol + undecanoic acid Requires enzymatic conversion for activity
Protein binding ~98% (to albumin and SHBG) Influences free fraction available for receptor binding
Testosterone suppression 95% or greater reduction from baseline Achieves castration levels (<50 ng/dL)
Secondary Mechanisms and Hormonal Interactions

Beyond its primary action on the HPG axis, this compound exerts several additional endocrine effects that contribute to its therapeutic efficacy. The sustained elevation of estradiol concentrations directly modulates estrogen-responsive tissues throughout the body, which accounts for both intended feminizing effects and potential adverse reactions [1]. At the cellular level, estrogen receptor activation induces transcriptional changes in target genes involved in numerous physiological processes, including lipid metabolism, vascular function, and bone homeostasis [2] [4]. In the context of prostate cancer treatment, the androgen deprivation achieved through testosterone suppression creates an unfavorable hormonal environment for androgen-dependent prostate cancer cells, leading to tumor regression or growth inhibition [1] [5]. Recent evidence also suggests that maintaining sustained testosterone suppression below 20 ng/dL correlates with improved clinical outcomes in advanced hormone-sensitive prostate cancer, highlighting the importance of consistent hormonal control [5]. This comprehensive endocrine activity profile establishes this compound as an effective monotherapy agent for conditions requiring profound testosterone suppression.

HPG_Suppression This compound HPG Axis Suppression EU This compound (Administered IM) Hydrolysis Esterase-Mediated Hydrolysis EU->Hydrolysis Prodrug Conversion E2 Estradiol (Active Metabolite) Testosterone Testosterone Levels E2->Testosterone Minor Direct Effects ER_Binding Estrogen Receptor Activation E2->ER_Binding Binds to Hypothalamus Hypothalamus (GnRH Secretion) Pituitary Anterior Pituitary (LH/FSH Secretion) Hypothalamus->Pituitary Reduced GnRH Testes Testes (Testosterone Production) Pituitary->Testes Reduced LH/FSH Testes->Testosterone Decreased Production Testosterone->Hypothalamus Physiological Feedback Hydrolysis->E2 Releases Negative_FB Negative Feedback Suppression ER_Binding->Negative_FB Initiates Negative_FB->Hypothalamus Suppresses

Clinical Protocols and Dosing Regimens

Prostate Cancer Treatment Protocol

The application of this compound monotherapy for advanced prostate cancer represents one of its most thoroughly documented clinical uses, with established protocols derived from historical clinical trials and practice [1]. The standard dosing regimen for this indication involves intramuscular administration of 100 mg this compound every 3 to 4 weeks, which effectively maintains testosterone at castrate levels (<50 ng/dL) throughout the treatment cycle [1]. This monthly dosing schedule aligns with the pharmacokinetic profile of the ester, which provides sustained testosterone suppression for extended periods due to its very long-acting characteristics [1]. Clinical studies have demonstrated that this regimen produces equivalent antitumor effectiveness to other endocrine therapies such as high-dose cyproterone acetate, while offering the advantage of less frequent administration compared to shorter-acting estrogen formulations [1]. The selection of this specific dosing interval represents a balance between maintaining consistent hormonal suppression and practical clinical administration considerations.

Table 2: this compound Dosing Regimens for Different Indications

Indication Recommended Dose Administration Frequency Route Therapeutic Target
Prostate Cancer 100 mg Every 3–4 weeks Intramuscular Testosterone <50 ng/dL
Gender-Affirming Therapy 100–800 mg Monthly Intramuscular Testosterone <50 ng/dL
Sex Offender Treatment 50–100 mg Every 3–4 weeks Intramuscular Testosterone suppression
Gender-Affirming Hormone Therapy Protocol

In the context of feminizing hormone therapy for transgender women and gender-diverse individuals, this compound has been used as an effective monotherapy option that eliminates the need for additional antiandrogen medications [1] [6]. The dosing protocol for this application demonstrates considerable variability, with reported doses ranging from 100 mg to as high as 800 mg administered by intramuscular injection once monthly [1]. This broad dosing range reflects individual patient factors including baseline testosterone levels, body mass, and treatment responsiveness [6]. Recent evidence confirms that injectable estradiol formulations, including esters with prolonged half-lives like this compound, effectively suppress testosterone levels as monotherapy in over 80% of patients when appropriate dosing is maintained [6] [7]. The monotherapy approach offers the advantage of avoiding the side effects and costs associated with additional antiandrogen medications while still achieving robust testosterone suppression to female-range levels [6]. For all indications, therapy initiation should include thorough baseline assessment and individualization of dosing based on therapeutic response and tolerability.

Monitoring and Efficacy Assessment

Biochemical Monitoring Parameters

Comprehensive monitoring of patients receiving this compound monotherapy requires systematic assessment of multiple hormonal parameters to ensure therapeutic efficacy and detect potential treatment-related complications. The primary biochemical endpoint for treatment success is the achievement and maintenance of castration-level testosterone, traditionally defined as <50 ng/dL, though emerging evidence suggests that more profound suppression to <20 ng/dL may correlate with improved clinical outcomes in certain populations [5]. Monitoring should include regular measurement of serum total testosterone, estradiol levels, and prostate-specific antigen (PSA) in prostate cancer patients, with the frequency of assessment aligned with the pharmacokinetic profile of the long-acting ester [5]. Additional parameters including LH and FSH levels provide valuable insights into the completeness of HPG axis suppression, with optimally suppressed levels typically showing reductions to the lower quartile of the reference range or below [3]. For patients undergoing gender-affirming therapy, the monitoring protocol should also include evaluation of feminizing effects and potential adverse reactions, with dose adjustments based on both biochemical parameters and clinical response [6].

Table 3: Monitoring Protocol and Efficacy Parameters for this compound Therapy

Parameter Baseline Follow-up Frequency Therapeutic Target Clinical Significance
Total Testosterone Required 3–6 months <50 ng/dL (castration) Primary efficacy endpoint
Estradiol Optional 3–6 months 100–200 pg/mL (varies) Ensures appropriate exposure
PSA (Prostate Cancer) Required 3–6 months Decline from baseline Tumor response marker
LH/FSH Optional 6–12 months Suppressed to low-normal HPG axis suppression confirmation
Liver Function Required 6–12 months Within normal limits Safety monitoring
Lipid Profile Recommended 6–12 months Within normal limits Cardiovascular risk assessment
Clinical Response Assessment

Beyond laboratory monitoring, regular clinical evaluation is essential to assess treatment efficacy and identify potential adverse effects. For prostate cancer patients, this should include symptom assessment, digital rectal examination where appropriate, and imaging studies based on disease stage and presentation [5]. The relationship between sustained testosterone suppression and clinical outcomes is particularly important, as evidence indicates that patients maintaining consistent castrate testosterone levels (<20 ng/dL) experience significantly longer time to progression (23.7 ± 14.7 months) compared to those with breakthrough elevations (13.7 ± 7.8 months) [5]. In gender-affirming therapy settings, assessment should include documentation of feminizing changes using standardized scales, evaluation of mental health and quality of life metrics, and screening for potential treatment-related complications [6]. The extended dosing interval of this compound necessitates particular attention to trough testosterone levels immediately before subsequent doses to ensure continuous suppression throughout the treatment cycle [1] [6]. This comprehensive monitoring approach optimizes both efficacy and safety during long-term therapy.

Safety Considerations and Risk Management

Cardiovascular Risk Profile

This compound therapy carries a recognized cardiovascular risk that requires careful patient selection and proactive management strategies. Clinical studies, particularly in prostate cancer populations, have demonstrated a significant incidence of cardiovascular complications, including peripheral edema (38%), coronary heart disease (24%), superficial thrombophlebitis (38%), and more serious events such as deep vein thrombosis (4.8%) and myocardial infarction (4.8%) [1]. This risk profile appears particularly pronounced in older male populations with pre-existing cardiovascular risk factors, though it is important to note that these findings derive from specific study populations and may not fully generalize to all patient groups [1]. The prothrombotic potential of high-dose estrogen therapy necessitates careful consideration of individual patient risk factors, with absolute contraindications including history of venous thromboembolism, active thrombophilic disorders, and severe cardiovascular disease [1]. Appropriate risk mitigation strategies should include regular cardiovascular assessment, management of modifiable risk factors, and patient education regarding warning signs of thrombotic events [1].

Other Adverse Effects and Management

Beyond cardiovascular concerns, this compound therapy produces several expected endocrine-mediated effects that require appropriate management and patient counseling. In biological males, nearly universal development of gynecomastia (100% incidence in clinical studies) and erectile dysfunction (90% incidence) can be anticipated as direct consequences of the hormonal manipulation [1]. Additional common effects include fluid retention, mood changes, and decreased libido, which vary in severity and clinical significance across patient populations [1] [4]. The risk-benefit ratio of these expected effects differs substantially between indications—while generally undesirable in prostate cancer patients, many of these feminizing effects represent therapeutic goals in gender-affirming contexts [1] [6]. Hepatotoxicity, while a concern with oral estrogen formulations, appears less problematic with parenteral administration of this compound due to reduced first-pass metabolism [1]. Comprehensive pre-treatment screening should include evaluation of hepatic function, coagulation parameters, and personal or family history of hormone-sensitive malignancies to identify potential contraindications to therapy [1].

Monitoring_Protocol Therapy Monitoring and Management Protocol Baseline Baseline Assessment BL_Hormones • Testosterone • Estradiol • LH/FSH Baseline->BL_Hormones BL_Clinical • Clinical Staging • Tumor Markers • Cardiovascular Risk Baseline->BL_Clinical BL_Labs • Liver Function • Lipid Profile • Coagulation Parameters Baseline->BL_Labs Ongoing Ongoing Monitoring ONG_Hormones Testosterone/Estradiol (Every 3-6 months) Ongoing->ONG_Hormones ONG_Clinical Clinical Response (Regular intervals) Ongoing->ONG_Clinical ONG_Safety Safety Laboratories (Every 6-12 months) Ongoing->ONG_Safety Efficacy Efficacy Evaluation Eff_T Testosterone <50 ng/dL (Goal <20 ng/dL) Efficacy->Eff_T Eff_Clinical Clinical Symptom Improvement Efficacy->Eff_Clinical Eff_Tumor Tumor Marker Response Efficacy->Eff_Tumor Safety Safety Assessment Safe_CV Cardiovascular Monitoring Safety->Safe_CV Safe_Hepatic Hepatic Function Assessment Safety->Safe_Hepatic Safe_Feminizing Feminizing Effects (As indicated) Safety->Safe_Feminizing

Comparative Efficacy and Alternative Approaches

Comparison with Other Testosterone Suppression Modalities

This compound monotherapy occupies a distinct therapeutic position among available testosterone suppression approaches, with characteristic advantages and limitations compared to alternative modalities. When compared to GnRH agonists (e.g., leuprolide, goserelin), this compound offers the practical advantage of less frequent administration and potentially lower cost, though with a different side effect profile that includes more pronounced estrogenic effects [1] [5]. In contrast to androgen receptor antagonists (e.g., bicalutamide, flutamide), this compound provides complete gonadal suppression rather than receptor blockade, potentially offering more consistent and reliable testosterone suppression without the risk of treatment escape through alternative androgen pathways [1]. Compared to oral estrogen formulations, the parenteral administration of this compound avoids first-pass hepatic metabolism, resulting in more favorable metabolic effects and reduced risk of hepatotoxicity and certain thrombotic complications [1] [3]. The unique extended duration of action of this compound distinguishes it from shorter-acting estradiol esters such as valerate or cypionate, potentially offering advantages in treatment adherence and consistent hormonal suppression [1] [6].

Contemporary Relevance and Future Directions

Despite its historical efficacy, the clinical use of this compound has significantly declined in contemporary practice, largely due to concerns about cardiovascular toxicity and the development of alternative agents with improved safety profiles [1]. The medication is currently not commercially available in most markets, having been discontinued by manufacturers, though its pharmacological profile remains relevant for research purposes and potential future formulation development [1]. Recent evidence confirming that injectable estradiol monotherapy effectively suppresses testosterone levels in over 80% of patients has renewed interest in the general approach of estrogen monotherapy, though with contemporary attention to risk mitigation and optimized dosing strategies [6] [7]. Future research directions include potential development of novel delivery systems that could maintain the favorable testosterone suppression efficacy of this compound while minimizing peak-related side effects, and exploration of personalized dosing protocols based on pharmacogenetic profiling to optimize the risk-benefit ratio for individual patients [6] [5]. The established efficacy of this agent continues to inform current understanding of hormonal suppression strategies despite its limited availability.

Conclusion

This compound represents a historically effective agent for testosterone suppression monotherapy with a well-characterized mechanism of action and established dosing protocols. Its extended duration of action provides unique advantages for maintaining consistent hormonal suppression with infrequent administration. While safety concerns, particularly regarding cardiovascular toxicity, have limited its contemporary use, the pharmacological principles demonstrated by this compound continue to inform current approaches to hormonal therapy. The documented efficacy of this agent underscores the potential of estrogen monotherapy strategies when appropriate safety monitoring is implemented. Future research may build upon this foundation to develop improved therapeutic options that maintain the efficacy advantages while mitigating the risks associated with high-dose estrogen therapy.

References

Comprehensive Analytical Methods for Estradiol Undecylate: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Estradiol undecylate (EU) is a long-acting estrogen ester prodrug used in high-dose estrogen therapy for conditions such as prostate cancer and as a component of feminizing hormone therapy [1]. It is a natural and bioidentical form of estrogen, functioning as a prodrug that is slowly hydrolyzed by esterases into active estradiol and undecanoic acid [1]. The compound's chemical name is (17β)-3-Hydroxyestra-1(10),2,4-trien-17-yl undecanoate, with a molecular formula of C₂₉H₄₄O₃ and a molecular weight of 440.668 g·mol⁻¹ [1] [2]. Its logP value of 8.79 indicates high lipophilicity, which is a key determinant of its prolonged release profile from intramuscular injection depots [2] [3]. This document provides a comprehensive overview of analytical methods, impurity profiles, and detailed protocols to support the development and quality control of this compound in pharmaceutical formulations.

Physicochemical and Pharmacokinetic Properties

A thorough understanding of the physicochemical and pharmacokinetic properties of this compound is essential for developing appropriate analytical methods and dosage forms.

Table 1: Physicochemical and Pharmacokinetic Profile of this compound

Property Description / Value
IUPAC Name [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate [1]
CAS Number 3571-53-7 [2]
Molecular Formula C₂₉H₄₄O₃ [1] [2]
Molecular Weight 440.668 g·mol⁻¹ [1] [2]
LogP 8.79 [2]
Solubility Lipophilic; formulated in oil solutions for intramuscular injection [1] [3]
Elimination Half-life Unknown [1]
Duration of Action 1 to 4 months, depending on injection dose (e.g., 25–50 mg lasts 2–4 months) [1]
Metabolism Cleavage via esterases in the liver, blood, and tissues into estradiol and undecanoic acid [1]

The extended duration of action of this compound is a direct consequence of its high lipophilicity, which facilitates the formation of a depot at the injection site, resulting in slow release and prolonged absorption [3]. This property places it among the longest-acting injectable estradiol esters.

Impurity Profiling and Degradation Pathways

Impurity profiling is a critical component of pharmaceutical development to ensure drug safety and efficacy. The impurities of this compound can be categorized as process-related impurities and degradation products.

Known Impurities and Degradation Products

The primary degradation pathway for this compound involves de-esterification, leading to the formation of free estradiol. Estradiol itself is prone to oxidative degradation.

Table 2: Key Estradiol-Related Impurities and Degradation Products

Compound Name CAS Number Molecular Formula Molecular Weight Type / Relevance
Estrone 53-16-7 C₁₈H₂₂O₂ 270.37 Major oxidative degradation product of estradiol [4]
Δ⁹⁽¹¹⁾-Estrone Information Missing Information Missing Information Missing Degradation product; co-elutes with estrone in some methods [4]
6-Keto-17β-Estradiol 571-92-6 C₁₈H₂₂O₃ 286.37 Estradiol impurity [5]
16-Keto-17β-Estradiol 566-75-6 C₁₈H₂₂O₃ 286.37 Estradiol impurity [5]
6α-Hydroxyestradiol 1229-24-9 C₁₈H₂₄O₃ 288.38 Estradiol impurity [5]
6β-Hydroxy-17β-Estradiol 3583-03-7 C₁₈H₂₄O₃ 288.39 Estradiol impurity [5]

The separation of estrone and Δ⁹⁽¹¹⁾-estrone can be challenging, as some HPLC methods may not fully resolve these two components, requiring their peaks to be evaluated as a sum [4]. Other potential impurities include various positional isomers and functionalized derivatives of estradiol, such as 3-O-Methyl Estradiol and multiple hydroxylated or acetylated compounds [5].

Analytical Workflow for Impurity Analysis

The following diagram illustrates a logical workflow for the analysis of this compound and its impurities, from sample preparation to data analysis.

Start Sample Preparation (Extraction with Acetonitrile) HPLC HPLC Separation Start->HPLC Detection Detection (UV at 225 nm) HPLC->Detection DataAnalysis Data Analysis & Reporting Detection->DataAnalysis MethodVal Method Validation MethodVal->Start Guides MethodVal->HPLC Guides MethodVal->Detection Guides

Analytical Method Development

The development of a robust, precise, and accurate analytical method is paramount for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC) Methods

Liquid chromatography is the principal technique for separating and quantifying this compound and its related impurities. Both UV and Mass Spectrometry (MS) detection can be employed.

Table 3: HPLC Conditions for this compound and Related Estradiol Analytes

Parameter Method 1: Reverse-Phase (this compound) [2] Method 2: Estradiol Degradation [4] Method 3: Topical Gel Analysis [6]
Analytical Column Newcrom R1 (Reverse-Phase, low silanol activity) Zorbax SB-CN (150 mm x 4.6 mm, 5 µm) Supelco Discovery C18 (250 mm x 3.0 mm, 5 µm)
Mobile Phase Acetonitrile, Water, H₃PO₄ (Replace with Formic Acid for MS) Acetonitrile, 0.085% H₃PO₄, Tetrahydrofuran (27:63:10, v/v/v) Acetonitrile, Methanol, Water (23:24:53, v/v)
Flow Rate Not Specified 1.0 mL min⁻¹ 0.9 mL min⁻¹
Detection UV or Mass Spectrometry UV at 225 nm UV at 225 nm
Runtime Not Specified Not Specified < 12 minutes
Key Application Analysis of this compound; scalable to preparative separation and pharmacokinetics. Separation of estradiol from seven known degradation products in a topical gel. Simultaneous determination of estradiol, estrone, and preservatives.

For this compound specifically, a reverse-phase method on a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid is recommended. For mass spectrometry applications, phosphoric acid should be replaced with a volatile acid like formic acid [2]. This method is scalable and can be adapted for pharmacokinetic studies or preparative separation of impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and specificity, such as monitoring low serum estradiol levels in pharmacokinetic studies, LC-MS/MS is the gold standard. A modern derivatization-free LC-MS/MS method has been developed for estradiol with the following performance characteristics [7]:

  • Linearity Range: 0.2 - 10,311.6 pmol/L
  • Lower Limit of Quantification (LoQ): 7.5 pmol/L
  • Precision (Coefficient of Variation): 3.0 - 10.1%
  • Key Advantage: This method avoids the need for complex derivatization procedures while maintaining high sensitivity and accuracy, making it suitable for monitoring estradiol levels derived from this compound hydrolysis in clinical samples [7].

Detailed Experimental Protocol: HPLC-UV Analysis of this compound

This section provides a step-by-step protocol for analyzing this compound in an oil-based injectable formulation, adapted from the search results [2] [4] [6].

Scope and Application

This protocol describes a reversed-phase HPLC-UV method for the identification and quantification of this compound in its pharmaceutical dosage form. It can also be used for related substance analysis (impurity profiling).

Materials and Equipment
  • HPLC System: With quaternary pump, autosampler, column thermostat, and UV/VIS detector.
  • Analytical Balance
  • Ultrasonic Bath
  • Centrifuge
  • Chemicals: HPLC-grade acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility).
  • Reference Standards: this compound, estradiol, and estrone.
  • Analytical Column: Newcrom R1 (e.g., 150 mm x 4.6 mm, 5 µm) or equivalent reverse-phase column [2].
Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a primary standard solution of 1 mg/mL. Further dilute as needed to prepare working standards.
  • Test Sample:
    • For an oil-based injection, accurately weigh an amount of the formulation equivalent to about 10 mg of this compound into a glass tube.
    • Add 10 mL of acetonitrile.
    • Vortex mix for 2 minutes and then sonicate for 10 minutes to facilitate extraction.
    • Centrifuge the mixture at 4000 rpm for 5 minutes to separate the oil layer.
    • Carefully collect the clear supernatant acetonitrile layer.
    • Filter the supernatant through a 0.45 µm syringe filter (e.g., PVDF or Nylon) prior to injection [8] [6].
Chromatographic Conditions
  • Column: Newcrom R1, 5 µm, 150 x 4.6 mm
  • Mobile Phase: Acetonitrile : Water : Phosphoric Acid (Adjust proportions for optimal separation, e.g., 70:30:0.1 v/v/v). For MS detection, replace phosphoric acid with 0.1% Formic Acid.
  • Flow Rate: 1.0 mL/min (adjust as necessary)
  • Column Temperature: 30 °C
  • Detection Wavelength: 225 nm
  • Injection Volume: 10 - 20 µL
  • Run Time: Approximately 15-20 minutes (or as required to elute all peaks of interest)
System Suitability and Method Validation
  • System Suitability: Before sample analysis, inject the standard solution. The method should meet the following criteria:
    • Retention Time Repeatability: %RSD < 2.0%
    • Theoretical Plates: > 2000 for the this compound peak
    • Tailing Factor: < 2.0
  • Method Validation: The method must be validated according to ICH guidelines to establish:
    • Specificity: No interference from blank or known impurities.
    • Linearity: Over a specified range (e.g., 50-150% of target concentration) with a correlation coefficient (r²) > 0.995.
    • Accuracy: Recovery of 98-102% for the API.
    • Precision: Repeatability (intra-day) and intermediate precision (inter-day) with %RSD < 2.0%.
    • Robustness: Ability to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This document provides a foundational framework for the analysis of this compound. The core of the methodology relies on robust reverse-phase HPLC, with specific conditions adaptable based on the column and instrumentation available. The provided protocol for HPLC-UV analysis, along with the impurity and degradation product profile, offers a solid starting point for researchers to develop and validate their own specific methods for drug development and quality control purposes. For sensitive pharmacokinetic studies, the adoption of the described LC-MS/MS method is highly recommended.

References

Application Notes: Stability & Storage of Estradiol Undecylate

Author: Smolecule Technical Support Team. Date: February 2026

Estradiol undecylate (EU) is a very long-acting fatty acid ester of estradiol, formulated as a solution in oil for intramuscular injection [1]. Its inherent stability is influenced by the chemical stability of the ester and phenolic ester bonds, the vehicle, and exposure to environmental factors.

Key Stability Challenges & Mechanisms: The primary degradation pathways for estradiol and its esters are oxidation and hydrolysis. The phenolic A-ring of the estradiol molecule is particularly susceptible to oxidative degradation when exposed to light and oxygen [2] [3]. Hydrolysis can occur, cleaving the undecylate ester bond to form free estradiol and undecanoic acid [1] [4]. The oil vehicle itself can also undergo oxidative rancidity over time, compromising the formulation.

Proposed Experimental Stability Protocols

Given the lack of specific data, the following protocols are proposed to establish the stability profile of an this compound oil solution.

1. Protocol: Forced Degradation Studies This study aims to identify likely degradation products and validate analytical methods.

  • Objective: To elucidate the degradation pathways of this compound under various stress conditions.
  • Materials: Reference standards of this compound and estradiol, organic solvents (HPLC grade), oil vehicle.
  • Stress Conditions:
    • Acidic Hydrolysis: Heat the drug substance and formulation at 60°C in 0.1M HCl for 1-7 days.
    • Basic Hydrolysis: Heat the drug substance and formulation at 60°C in 0.1M NaOH for 1-7 days.
    • Oxidative Stress: Expose the drug substance and formulation to 3% hydrogen peroxide at room temperature for 1-7 days.
    • Photostability: Expose solid drug substance and formulation in clear glass vials to both UV and visible light (per ICH Q1B guidelines) to confirm the need for light-protective packaging [3].
    • Thermal Stress: Store the solid drug substance and final formulation at 60°C for up to 2 weeks.
  • Analysis: Use a stability-indicating HPLC method (similar to that in [2]) to monitor the appearance of degradation peaks, specifically a significant peak for estradiol indicating hydrolysis.

2. Protocol: Accelerated & Long-Term Stability Studies These studies are designed to establish recommended storage conditions and shelf life.

  • Objective: To recommend storage conditions and propose a shelf life for the finished product.

  • Study Design: Package the final drug product in its intended marketed container-closure system (likely an amber glass ampoule or vial). The following table outlines the standard ICH stability study conditions [3].

  • Storage Conditions for Stability Studies

Study Type Temperature Relative Humidity Duration Testing Frequency

| Long-Term | 2°C - 8°C (Refrigerated) or 25°C ± 2°C / 60% ± 5% RH | 60% ± 5% RH | Proposed Shelf Life (e.g., 24 mo.) | 0, 3, 6, 9, 12, 18, 24 months | | Accelerated | 30°C ± 2°C / 65% ± 5% RH | 65% ± 5% RH | 6 months | 0, 3, 6 months | | Intermediate (if significant change at accelerated) | 25°C ± 2°C / 60% ± 5% RH | 60% ± 5% RH | 6 months | 0, 3, 6 months |

  • Key Stability-Indicating Parameters:
    • Assay & Purity: HPLC for this compound content and related substances (degradants). Acceptance criterion for purity is typically ≥99.5% for the API and ≤0.5% for any individual unknown degradant [3].
    • Estradiol Content: Monitor for an increase, indicating hydrolysis.
    • Physicochemical Properties: Appearance (clarity, color), pH of a water-extractable phase, and sterility.
    • Functionality Tests: For the finished product, ensure particulate matter is absent and container closure integrity is maintained.

The following diagram illustrates the logical workflow for conducting these stability studies, from protocol design to shelf-life determination.

Start Stability Protocol Design A1 Forced Degradation Study Start->A1 B1 Long-Term Stability Study Start->B1 B2 Accelerated Stability Study Start->B2 A2 Method Validation A1->A2 Identifies degradants & validates method A2->B1 A2->B2 C Data Collection & Analysis B1->C At predefined intervals B2->C At predefined intervals D Establish Shelf Life & Storage Conditions C->D Based on stability data

Analytical Method for Stability Testing

A high-performance liquid chromatography (HPLC) method is critical for stability testing. The following is a generalized method that can be adapted for this compound, based on methods used for other estradiol formulations [2] [3].

  • Apparatus: HPLC system with UV or DAD detector.
  • Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Acetonitrile/Methanol/Water (suggested starting ratio 23:24:53 v/v, to be optimized) [2].
  • Flow Rate: 0.9 - 1.0 mL/min.
  • Detection: 225 nm.
  • Injection Volume: 10 - 20 µL.
  • Temperature: 25°C - 40°C.
  • Sample Preparation: For an oil-based formulation, a liquid-liquid extraction will be necessary. Dilute an accurate volume of the injection solution in a suitable organic solvent (e.g., hexane), extract with a mixture of alcohol and water (e.g., methanol/water), and analyze the alcoholic phase.

Recommended Storage & Handling Conditions

Based on the stability challenges and general practices for similar formulations, the following storage conditions are recommended in the absence of product-specific data [5] [3].

  • Temperature: Store at 2°C - 8°C (refrigerated) for long-term stability. Short-term excursions at room temperature (up to 25°C) for a few weeks may be acceptable but should be supported by data.
  • Container: Amber glass ampoules or vials to protect from light [3].
  • Atmosphere: The container headspace should be filled with an inert gas like Nitrogen before sealing to displace oxygen and prevent oxidation [3].
  • Handling: Once punctured (for multi-dose vials), the vial should be used within 28 days, following strict aseptic techniques to minimize the risk of microbial contamination [5].

Critical Considerations for Professionals

  • Data Gap: The information provided is a template. This compound's specific degradation profile, shelf-life, and optimal storage conditions must be determined empirically through rigorous, GMP-compliant stability studies.
  • Vehicle-Specific Factors: The type of oil used (e.g., castor oil, sesame oil) and the presence of any antioxidants can significantly influence stability and must be characterized as part of the formulation development.
  • Regulatory Compliance: All stability studies must be conducted in accordance with ICH (Q1A(R2), Q1B) and regional regulatory guidelines (FDA, EMA) for market approval.

References

estradiol undecylate laboratory synthesis radioiodination reaction

Author: Smolecule Technical Support Team. Date: February 2026

Foundation: Iodine Radioisotopes in Research

Radioiodination is a common technique for labeling molecules like estradiol for research and diagnostic purposes. The table below summarizes the key iodine isotopes used in biomedicine [1].

Isotope Half-Life Decay Mode Primary Applications
Iodine-123 (¹²³I) 13.2 hours Electron Capture (EC) SPECT Imaging
Iodine-124 (¹²⁴I) 4.18 days β+ (23%), EC (77%) PET Imaging
Iodine-125 (¹²⁵I) 59.4 days Electron Capture (EC) Radiotherapy, In vitro assays
Iodine-131 (¹³¹I) 8.02 days β− (90%), EC (10%) Radiotherapy, SPECT

For the radioligand binding assays discussed in the available literature, Iodine-131 (¹³¹I) is frequently used due to its relative ease of production and suitability for in vitro research [2] [3].

Detailed Radioiodination Protocol for β-Estradiol

The following is a synthesis of the direct radioiodination method for β-estradiol using chloramine-T (CAT) as an oxidizing agent, as detailed in the search results [2] [3].

1. Reaction Principle The reaction is an electrophilic substitution. Chloramine-T oxidizes the I-131 iodide (I⁻) to a positively charged iodonium species (I⁺), which attacks the ortho position relative to the phenolic hydroxyl group on the aromatic A-ring of β-estradiol [3].

2. Materials and Reagents

  • Chemicals: β-estradiol, Chloramine-T (CAT), Sodium metabisulfite, Absolute ethanol, Phosphate buffer (0.1 M, pH 7.4).
  • Radioactive: Sodium Iodide-131 (Na¹³¹I) solution.
  • Equipment: Microtubes, vortex stirrer, laminar airflow cabinet for radioactive work, Radio-TLC scanner, HPLC system with UV-Vis and radioactive detectors.

3. Step-by-Step Procedure

  • Dissolution: Dissolve 1 mg of β-estradiol in 0.5 mL of absolute ethanol in a microtube [2] [3].
  • Addition of Oxidizer: Add 10–100 μL of a Chloramine-T solution (1 mg/mL in distilled water) [2].
  • Radioiodination: In a shielded container, add 5–10 μL of Na¹³¹I solution (approximately 1.85–3.7 MBq or 50–100 μCi) to the mixture [2].
  • Reaction Incubation: Cap the tube and vortex the mixture for 5 minutes at room temperature to complete the reaction [2].
  • Reaction Quenching: Stop the reaction by adding 10–100 μL of a sodium metabisulfite solution (2.5 mg/mL) to reduce any unreacted iodonium ions [2].

4. Purification and Quality Control The crude product must be purified and analyzed to ensure quality.

  • Purification: The product can be separated from free ¹³¹I⁻ and other impurities using preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) [3].
  • Quality Control - Radiochemical Purity (RCP): This is critical for assay reliability. The RCP is determined using analytical TLC or radio-HPLC. A common TLC method uses Whatman paper with a mobile phase of methanol and water (90:10 v/v). The RCP must be ≥95% for the product to be suitable for binding assays [2] [3].

The experimental workflow from synthesis to validation can be summarized as follows:

G A Dissolve β-Estradiol in Ethanol B Add Chloramine-T (Oxidizer) A->B C Add Na¹³¹I Solution B->C D Vortex for 5 min (Room Temp) C->D E Quench with Sodium Metabisulfite D->E F Purify Product (TLC/HPLC) E->F G Quality Control (Determine RCP) F->G H Use in Binding Assays (If RCP ≥95%) G->H

Optimization and Validation Parameters

To achieve a high-yield and reproducible synthesis, the following reaction parameters require optimization. The table below summarizes the optimal ranges found in the literature [2].

Parameter Tested Range Optimal Value Impact on Reaction
Chloramine-T Amount 10 – 1000 μg 50 – 100 μg Sufficient oxidizer is needed, but excess may degrade the product.
Reaction Time 1 – 15 min 5 min Shorter times yield incomplete reaction; longer times offer no benefit.
Amount of β-Estradiol 2 – 1000 μg 1000 μg (1 mg) A higher substrate mass drives the reaction toward completion.

For the analytical method used to identify and quantify chemical impurities in the final product, the following HPLC parameters have been validated [3]:

HPLC Parameter Specification
Column C-18 (150 mm × 4.6 mm, 5 μm)
Mobile Phase Acetonitrile:Water (55:45 v/v)
Flow Rate 1.2 mL/min
Detection UV-Vis at 280 nm & Radioactive detector
Linearity 0.9994
Accuracy 99.8% to 101.5%

Application in Binding Assays

The synthesized [¹³¹I]β-estradiol must be validated in a biological context. A cellular uptake test is used to confirm its ability to bind to the Estrogen Receptor (ER).

  • Cell Lines: Use ER-positive cell lines like MCF7 and T-47D [2].
  • Procedure: Incubate the cells with the purified [¹³¹I]β-estradiol radioligand for 60 minutes. After incubation, wash the cells to remove unbound ligand and measure the cell-associated radioactivity [2].
  • Expected Outcome: Successful receptor-specific binding is demonstrated by significant cellular uptake of the radioligand. One study reported uptake as high as 44.34 ± 5.93% in T-47D cells [2].

Seeking Further Information

I hope this compilation of established methods provides a useful starting point. To proceed with the specific synthesis of radioiodinated estradiol undecylate, you may need to consult more specialized resources.

  • Consult Specialized Databases: Deepen your search in synthetic chemistry and radiopharmaceutical databases (e.g., SciFinder, Reaxys).
  • Adapt from Known Methods: The protocol for β-estradiol can be a foundation. The primary challenge will be to determine whether radioiodination is performed on the estradiol moiety before or after the undecylate ester is formed, which requires expert knowledge in steroid chemistry.

References

estradiol undecylate cardiovascular side effects management

Author: Smolecule Technical Support Team. Date: February 2026

Documented Cardiovascular Risks

Estradiol undecylate has been studied primarily in the context of high-dose estrogen therapy for advanced prostate cancer. A key phase III international multicenter randomized controlled trial led by Jacobi et al. provides the most concrete data on its cardiovascular side effect profile [1].

The table below summarizes the cardiovascular complications observed in a subgroup of 21 men (mean age 68) treated with 100 mg/month of this compound over 6 months [1]:

Cardiovascular Event Incidence in this compound Group (n=21)
Any Cardiovascular Complication 76% (16/21)
Cardiovascular Morbidity (Total) 67% (14/21)
- Peripheral Edema & Superficial Thrombophlebitis 38% (8/21)
- Coronary Heart Disease 24% (5/21)
- Deep Vein Thrombosis 4.8% (1/21)
Cardiovascular Mortality 9.5% (2/21)
- Myocardial Infarction 4.8% (1/21)
- Pulmonary Embolism 4.8% (1/21)

It is important to contextualize these findings. This level of cardiovascular toxicity was observed in a specific cohort of older men with prostate cancer and stands in contrast to large studies of other high-dose parenteral estrogens, like polyestradiol phosphate and transdermal estradiol, which reported minimal to no increased cardiovascular risk [1]. This suggests that risk is not solely a function of high estradiol levels but is also influenced by the specific drug formulation, patient population, and possibly route of administration.

Mechanisms and Risk Management Strategies

The cardiovascular risks associated with estrogen therapy are primarily linked to its prothrombotic effects. The route of administration is a critical factor in determining this risk.

Mechanisms of Cardiovascular Risk

Oral estrogens cause a first-pass effect in the liver, leading to disproportionate stimulation of hepatic synthesis of coagulation factors [2]. This results in a significantly higher risk of venous thromboembolism (VTE), stroke, and myocardial infarction compared to non-oral routes [3] [2].

While this compound is a parenteral administration, its metabolism and impact on cardiovascular risk markers can be understood within this framework. All estrogens can cause fluid retention, which may contribute to hypertension and edema, as was commonly seen in the clinical trial data [1] [3].

The following diagram illustrates the pathway from estrogen administration to potential cardiovascular events, highlighting key decision points for risk mitigation.

G Start This compound Administration (IM) HepaticEffect Hepatic First-Pass Effect (Minimal with injectable) Start->HepaticEffect FluidRetention Hormone-Mediated Fluid Retention Start->FluidRetention Coagulation Increased Synthesis of Coagulation Factors HepaticEffect->Coagulation Reduced Impact Risk1 Increased Risk of Thromboembolism (VTE, PE) Coagulation->Risk1 Risk2 Increased Risk of Hypertension & Edema FluidRetention->Risk2 Outcome Cardiovascular Morbidity and Mortality Risk1->Outcome Risk2->Outcome

Risk Management and Mitigation

For researchers designing clinical trials or monitoring protocols, consider the following strategies derived from the general principles of estrogen therapy:

  • Patient Selection and Screening: The high incidence of cardiovascular events in the Jacobi study underscores the necessity of rigorous pre-treatment screening [1]. This should include a thorough assessment of personal and family history of thrombotic events, coronary heart disease, and risk factors like hypertension, diabetes, and smoking [3].
  • Proactive Monitoring: Implement a monitoring protocol for signs of cardiovascular complications. Key elements include:
    • Regular physical exams for signs of edema and superficial thrombophlebitis [1].
    • Blood pressure monitoring at baseline and throughout treatment [3].
    • Patient education to report symptoms like sudden shortness of breath, chest pain, severe headaches, or leg pain and swelling immediately [3].
  • Consider Alternative Formulations: Given the serious risks observed with this compound, research into potentially safer high-dose estrogen regimens is warranted. Polyestradiol phosphate and transdermal estradiol have shown a more favorable cardiovascular profile in men with prostate cancer and may serve as comparator agents in preclinical and clinical studies [1].

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the pharmacokinetic rationale behind the long action of this compound? A1: this compound is a fatty acid ester of estradiol. The undecylate (11-carbon) chain makes the molecule highly lipophilic. When administered as an oil solution via intramuscular injection, it forms a depot at the injection site from which it is slowly released into circulation. The long chain also requires cleavage by esterases before becoming active estradiol, which further prolongs its duration of action, which can be 1 to 4 months depending on the dose [1] [4].

Q2: How does the cardiovascular risk profile of injectable this compound compare to oral estrogens? A2: While all high-dose estrogen therapies carry risks, oral estrogens have a well-documented higher risk of venous thromboembolism (VTE) due to the pronounced first-pass liver effect [5] [2]. However, the specific data for this compound shows a concerning incidence of both thromboembolic and coronary events in a clinical trial setting, suggesting its risk profile may be significant in older, male patients with cancer [1].

Q3: Are there any patient populations for which this compound is contraindicated based on cardiovascular risk? A3: Absolute contraindications for estrogens generally include a history of or known risk for blood clots, cardiovascular disease, and certain hormone-sensitive cancers [1] [6]. The clinical data strongly suggests that individuals with pre-existing cardiovascular risk factors are at high risk for complications with this specific formulation [1].

References

Estradiol Undecylate: Pharmacokinetic Profile & Quantitative Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key characteristics of estradiol undecylate based on the available literature.

Parameter Summary of Available Data
Ester & Formulation Very long-chain fatty acid ester; historically available as a 100 mg/mL oil solution for intramuscular injection [1].
Reported Duration of Action Intramuscular injection: 10–12.5 mg for 1–2 months; 25–50 mg for 2–4 months [1].
Mechanism of Prolongation Acts as a prodrug. The long, lipophilic undecylate ester chain increases fat solubility, slowing release from the injection-site depot and subsequent cleavage by esterases into active estradiol [1] [2].

| Key Variability Factors | • Ester Lipophilicity & Chain Length: Primary driver of slow release [2]. • Formulation: Oil type, ester concentration, and excipients (e.g., Benzyl Benzoate) influence release kinetics [3] [4]. • Administration: Injection site, depth, and technique (IM vs. SubQ) [3]. • Individual Physiology: Metabolic rate, body mass, and lifestyle factors [3]. | | Data Limitations | Pharmacokinetic data is described as "substantially sparser" compared to other esters. One analysis noted a lack of adequate published data for modeling a proper concentration-time curve [5] [3]. |

Inferred Strategies for Variability Reduction

While direct protocols for this compound are scarce, the general factors affecting injectable ester pharmacokinetics suggest the following research and troubleshooting approaches.

  • Formulation Optimization

    • Vehicle and Excipients: Investigate the impact of different oils (e.g., Castor Oil, MCT Oil) and solvents (e.g., Benzyl Benzoate concentration) on release profiles. MCT oil is noted for potentially easier injection and lower allergy risk [4]. The high concentration (100 mg/mL) of some formulations requires excipients like Benzyl Benzoate to keep the ester in solution, which can affect absorption [4].
    • Dosage Regimen Refinement: Model and test loading doses to overcome the slow onset of steady-state levels. One source suggests doubling the initial dose or administering a second dose a few days after the first [4].
  • Administration Standardization

    • Route and Site: Implement strict, reproducible protocols for injection route (IM vs. SubQ), specific injection sites (e.g., upper buttock vs. lower abdomen), depth, and technique to minimize inter-individual and intra-individual variability [3].
    • Dosing Intervals: Given its long half-life, explore fixed dosing intervals (e.g., every 28 or 31 days) based on weekly dose requirements (e.g., 6-9 mg/week) to maintain stable levels [4].

Frequently Asked Questions (FAQs)

Q1: Why is robust, published pharmacokinetic data for this compound so difficult to find? The drug has been discontinued in many markets [1] [2]. Furthermore, one meta-analysis concluded that there was a lack of adequate published data to derive a reasonable pharmacokinetic curve, and another source noted that available studies stopped measuring levels too early to capture the full elimination profile [5] [3].

Q2: What are the critical factors to control in a study investigating peak-trough variability of long-acting injectables like this compound? You must control for formulation consistency (oil, excipients, concentration), administration variables (injection route, site, depth, technique), and participant physiology (metabolism, body mass). Much of the observed variability in pharmacokinetic models is attributed to these poorly understood or controlled factors [3].

Q3: How can the slow onset of action for this compound be managed in a clinical trial setting? A proposed method to achieve steady-state levels more quickly is to use a loading dose strategy, such as doubling the first dose or administering the second dose sooner than the standard interval [4]. This should be rigorously tested for safety and efficacy.

Experimental Workflow for Protocol Development

The diagram below outlines a high-level workflow for developing and testing strategies to reduce the peak-trough variability of this compound, based on the inferred strategies.

cluster_strat Strategy Development cluster_test Experimental Testing & Analysis Start Define Objective: Reduce Peak-Trough Variability Strat1 Formulation Optimization (Investigate oil vehicles, excipient concentrations) Start->Strat1 Strat2 Dosage Regimen (Test loading dose protocols & refined intervals) Start->Strat2 Strat3 Administration Protocol (Standardize injection route, site, and technique) Start->Strat3 Test Conduct PK Study Strat1->Test Strat2->Test Strat3->Test Analyze Analyze Peak, Trough, and AUC Data Test->Analyze Decision Variability Reduced to Target Level? Analyze->Decision Decision->Strat1 No End Protocol Finalized Decision->End Yes

Key Takeaways for Researchers

  • Acknowledge Data Scarcity: Be aware that comprehensive, high-quality pharmacokinetic data for this compound is not publicly available, which poses a significant challenge for robust study design.
  • Focus on Controlled Variables: The most actionable approach to reducing variability in your experiments is through strict standardization of formulation and administration parameters.
  • Modeling is an Estimate: Available simulators for injectable estradiol esters are informative but rely on limited data and should be used as a guide rather than a source of absolute values [5] [3].

References

optimizing estradiol undecylate injection intervals

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile & Dosing

Estradiol undecylate (EU) is a long-acting prodrug of estradiol, offering a duration of action from 1 to 4 months depending on the administered dose [1]. It is administered via intramuscular (IM) or subcutaneous (SubQ) injection as an oil solution [1] [2].

The table below summarizes its core pharmacokinetic properties and researched dosing ranges:

Property Details
Drug Class Estrogen; Estrogen ester (natural, bioidentical) [1].
Mechanism of Action Agonist of the estrogen receptor. Slow cleavage via esterases in the liver, blood, and tissues into estradiol and undecanoic acid [1].
Form Oil solution for IM or SubQ injection [1] [2].
Typical Concentration 50 mg/mL or 100 mg/mL [1] [2].

| Reported Dosage Ranges | Prostate Cancer: 100 mg every 3-4 weeks [1]. Feminizing Therapy: 100 to 800 mg per month [1]. Community Guidance: ~6-9 mg per week, equating to 0.25-0.6 mL every 14-28 days of a 50 mg/mL solution [2]. |

Critical Research Considerations & Data Gaps

For the purpose of drug development and clinical trial design, please note the following critical limitations in the existing data:

  • Sparse Pharmacokinetic Data: The available clinical data for this compound is substantially sparser than for other estradiol esters [3]. The existing pharmacokinetic models are inferred from only two primary studies, both of which stopped measuring estradiol levels at the 2-week mark [3]. This prevents an accurate estimation of the terminal half-life and full characterization of the elimination phase [3].
  • High Cardiovascular Risk Signal: One phase III trial in men with prostate cancer reported a considerable incidence of cardiovascular complications (76%), including thrombophlebitis, deep vein thrombosis, and myocardial infarction [1]. This underscores the need for careful safety monitoring in future research, though the risk profile may differ in other populations.
  • Challenges with Steady-State: Due to its slow release, achieving steady-state blood levels with this compound takes a considerable amount of time [2]. Some community-based protocols recommend an initial loading dose (e.g., doubling the first dose or administering a second dose a few days after the first) to reach target concentrations faster [2].

Experimental Protocol & Data Collection

For researchers designing studies, establishing a robust pharmacokinetic sampling protocol is essential to overcome existing data gaps.

Start Study Protocol Initiation Dosing Administer IM/SubQ Injection Start->Dosing PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling Analysis Data Analysis & Modeling PK_Sampling->Analysis T0 T=0 (Pre-dose) Baseline PK_Sampling->T0 T1 Frequent Sampling (Days 1-14) PK_Sampling->T1 T2 Extended Sparse Sampling (Weeks 3-12+) PK_Sampling->T2 Model Determine Cmax, Tmax, AUC, and Half-life Analysis->Model Phase1 Absorption/Distribution Phase Phase2 Elimination Phase T1->Phase1 T2->Phase2

Key Sampling Strategy: The critical improvement over historical studies is the extended sparse sampling during the elimination phase (Weeks 3-12+). This is necessary to fully characterize the terminal half-life and accurately model the complete pharmacokinetic profile [3].

FAQ for Technical Support

Q1: What is the recommended injection interval for a 100 mg dose in clinical studies? Based on historical clinical use for conditions like prostate cancer, a monthly (every 4 weeks) injection interval has been standard for a 100 mg dose [1]. Its duration of action, however, is reported to be 1-2 months for lower doses (10-12.5 mg) and 2-4 months for higher doses (25-50 mg) [1], suggesting that longer intervals are pharmacologically possible.

Q2: How should an optimal dosing regimen be determined given the sparse data? The current data is insufficient to definitively recommend an optimal regimen [3]. Future studies should:

  • Define Target Exposure: Align estradiol exposure (AUC) and trough (Cmin) levels with therapeutic windows established for other bioidentical estradiol formulations.
  • Leverage Modeling: Use population pharmacokinetic (PopPK) modeling and simulation to predict optimal doses and intervals, explicitly accounting for the high inter-individual variability inherent in depot injections [3].
  • Validate with Trials: Conduct clinical trials with dense and extended PK sampling, as outlined above, to validate and refine these models.

References

estradiol undecylate gynecomastia prevention strategies

Author: Smolecule Technical Support Team. Date: February 2026

Estradiol Undecylate & Gynecomastia: Key Mechanisms

Gynecomastia results from an altered ratio of androgens to estrogens, leading to excessive estrogenic stimulation of breast tissue [1] [2]. This compound, as a long-acting ester of estradiol, contributes to this imbalance through several key mechanisms.

  • Direct Estrogenic Activity: this compound is a prodrug of estradiol, a potent agonist of the estrogen receptor [3]. After intramuscular injection, it is slowly hydrolyzed into active estradiol, providing a sustained release that can last for 1 to 4 months depending on the dose [3]. This direct activation of estrogen receptors in breast tissue can stimulate ductal epithelial hyperplasia and the growth of stromal and connective tissue [2].
  • Hormonal Axis Suppression: High levels of estradiol exert potent negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. This suppresses the release of gonadotropins (LH and FSH), leading to a dramatic reduction in testicular testosterone production [3] [4]. The resulting drop in circulating androgens further skews the estrogen-to-androgen balance in favor of estrogenic effects.
  • Elevated Sex Hormone-Binding Globulin (SHBG): Estradiol increases the liver's production of SHBG [4]. This protein binds to testosterone with high affinity, reducing the fraction of free, bioavailable testosterone that can exert its effects, thereby amplifying the relative estrogenic activity [4].

The quantitative findings from clinical studies are summarized in the table below.

Aspect Clinical Findings
Incidence in Prostate Cancer Therapy 100% (21/21 patients) in one study cohort [3].
Typical Dosage & Regimen 100 mg via intramuscular injection once per month [3].
Mechanism of Action Long-acting prodrug of estradiol; agonist of the estrogen receptor [3].
Primary Prevention Strategy Use of Aromatase Inhibitors (e.g., Anastrozole) to block conversion of androgens to estrogen [2].
Post-Symptom Management Use of Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen to block receptors in breast tissue [1].

Research Models & Experimental Strategies

For investigating gynecomastia and evaluating prevention strategies, the following models and endpoints are relevant for preclinical and clinical research.

Phenotypic Screening & In Vivo Models

Phenotypic screening, which identifies compounds based on observable effects without requiring prior knowledge of a specific molecular target, is a powerful tool for discovery [5]. The following in vivo models are commonly used in endocrine research:

  • Rodent Models: The gold-standard mammalian models for preclinical research, providing robust data on pharmacodynamics and pharmacokinetics [5].
  • Zebrafish: A small vertebrate model with high genetic similarity to humans, suitable for higher-throughput screening of endocrine-disrupting effects [5].
Key Experimental Endpoints

When designing experiments, consider measuring these critical parameters:

  • Hormone Levels: Monitor serum levels of estradiol, testosterone, LH, and FSH [6]. In adult males, estradiol reference levels are typically 10-50 pg/mL [6].
  • Tissue Analysis: Histopathological examination of breast tissue for signs of ductal hyperplasia and stromal proliferation [2].
  • Biomarker Measurement: Assess levels of Sex Hormone-Binding Globulin (SHBG), as its increase is a known effect of estrogen therapy [4].

FAQs for a Technical Support Context

Q: What is the most critical factor to monitor in preclinical studies assessing gynecomastia risk with this compound? A: The most critical factors are the serum Estradiol (E2) level and the estradiol-to-testosterone ratio. Consistent monitoring is essential, as the long duration of action of this compound means levels remain elevated for months [3]. The target should be to keep estradiol within or near the adult male reference range (10-50 pg/mL) to minimize tissue stimulation [6].

Q: A research subject presents with rising estradiol levels and initial breast tenderness. What is the recommended pharmacological intervention? A: The standard research protocol would involve administering a Selective Estrogen Receptor Modulator (SERM) such as Tamoxifen. Tamoxifen acts as an antagonist in breast tissue, blocking the estrogen receptors and preventing further progression of gynecomastia. A typical research dose is 20-40 mg daily until symptoms resolve [1].

Q: How can we proactively prevent gynecomastia in a long-term study using this compound? A: Prophylactic use of an Aromatase Inhibitor (AI), such as Anastrozole, is the primary strategy. AIs work by blocking the aromatase enzyme, preventing the conversion of androgens into estrogens. Dosing should be initiated at the start of the study and adjusted based on periodic estradiol level monitoring [2].

Troubleshooting Guide

Problem Potential Causes Suggested Actions
Unexpectedly High Estradiol Levels Accelerated ester hydrolysis; impaired drug clearance; dosing error. Verify dosage and administration route; check liver and kidney function markers; extend time between monitoring points.
Gynecomastia Development Despite Normal Estradiol Levels Individual sensitivity of breast tissue; elevated SHBG reducing free testosterone; progestogenic co-medications. Measure SHBG and free testosterone; assess for co-administered progestogenic agents; initiate SERM (Tamoxifen).
Inadequate Testosterone Suppression Dose of this compound too low; individual variation in metabolism. Confirm estradiol levels are sufficiently supraphysiological; consider dose adjustment per protocol.

Experimental Pathway for Investigating Prevention Strategies

The following diagram outlines a logical workflow for designing a study to test gynecomastia prevention strategies.

Start Study Initiation Administer this compound Monitor Regular Monitoring Start->Monitor E2_Check Estradiol (E2) Level Monitor->E2_Check Symptom_Check Breast Tenderness/Puffiness Monitor->Symptom_Check AI_Protocol Intervention: Aromatase Inhibitor (AI) (e.g., Anastrozole) E2_Check->AI_Protocol E2 > Target Range Continue Continue Protocol E2_Check->Continue E2 Within Range SERM_Protocol Intervention: SERM (e.g., Tamoxifen) Symptom_Check->SERM_Protocol Symptoms Present Symptom_Check->Continue No Symptoms AI_Protocol->Monitor SERM_Protocol->Monitor End Study Endpoint Tissue & Serum Analysis Continue->End

References

estradiol undecylate thrombophlebitis risk mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence of Thrombophlebitis Risk

The risk of thrombophlebitis and other cardiovascular complications with estradiol undecylate is documented in a specific clinical trial. The table below summarizes the key findings from a study of 21 men with prostate cancer treated with 100 mg/month intramuscular injections [1].

Complication Type Specific Event Incidence in this compound Group (n=21)
Cardiovascular Morbidity Peripheral edema and superficial thrombophlebitis 38% (8 men)
Coronary heart disease 24% (5 men)
Deep vein thrombosis (DVT) 4.8% (1 man)
Cardiovascular Mortality Myocardial infarction 4.8% (1 man)
Pulmonary embolism 4.8% (1 man)
Total Cardiovascular Complications 76% (16 men)
Other Common Side Effects Gynecomastia 100% (21 men)
Erectile dysfunction 90% (19 men)

It is important to interpret these findings with caution. This was a relatively small study, and the high incidence of cardiovascular events contrasts with some studies of other high-dose estradiol therapies, such as polyestradiol phosphate or transdermal estradiol, which have shown minimal cardiovascular toxicity [1].

Mechanism of Risk and Route of Administration

The increased risk of thrombophlebitis and other blood clots is a recognized class effect of estrogen therapies. The underlying mechanism is believed to be estrogen receptor activation in the liver, which modulates the production of various circulating coagulation factors [2].

The route of administration is a critical factor in this risk:

  • Parenteral Administration (Intramuscular): this compound is administered via intramuscular injection. This route avoids the "first-pass" effect through the liver, which is a key advantage. Non-oral routes of bioidentical estradiol generally have a lower impact on coagulation and a reduced risk of blood clots compared to oral administration [2].
  • Risk Level: Despite being a parenteral form, the high doses of estradiol used (e.g., 100 mg/month) can still lead to sufficiently high estrogen exposure to increase coagulation and thrombotic risk [1] [2].

The following diagram illustrates how the administration route influences thrombophlebitis risk.

G Start This compound Administration SubStart Start->SubStart IM Intramuscular Injection IM_Liver Hepatic Estrogen Exposure IM->IM_Liver Systemic circulation avoids first-pass Oral Oral Estradiol Oral_Liver High Hepatic Estrogen Exposure Oral->Oral_Liver Portal vein delivery high first-pass exposure SubStart->IM SubStart->Oral IM_Risk Moderate Thrombosis Risk IM_Liver->IM_Risk Moderate increase Oral_Risk High Thrombosis Risk Oral_Liver->Oral_Risk Significant increase

Risk Mitigation Strategies for Research

Based on the pharmacological profile of this compound and general principles of estrogen safety, here are key considerations for mitigating thrombophlebitis risk in a research setting.

Strategy Consideration for Researchers
Dose Selection Use the lowest effective dose possible to achieve the research objective. High doses are strongly associated with increased cardiovascular risk [1] [2].
Dosing Interval Leverage the long duration of action. This compound is a long-acting ester; injections can maintain effects for 1 to 4 months, reducing the frequency of high peak exposures [1].
Population Screening Exclude subjects with pre-existing risk factors for thrombosis. These include coagulation disorders, thrombophilic mutations, history of blood clots, cardiovascular disease, and liver disease [1] [3].
Subject Monitoring Implement close clinical surveillance for signs of complications. Monitor for symptoms of superficial thrombophlebitis (redness, pain along a vein), DVT (leg swelling, pain), and pulmonary embolism (sudden shortness of breath) [1] [4].
Route Consideration Acknowledge that while IM avoids first-pass, it is not risk-free. For study designs comparing estrogen routes, transdermal estradiol may be a lower-risk comparator for hepatic effects [2].

Frequently Asked Questions (FAQs)

Q1: How does this compound's thrombophlebitis risk compare to other estradiol esters like valerate or cypionate? A1: Direct head-to-head comparisons are scarce. However, the risk is primarily driven by the dose and resulting estrogen exposure levels rather than the specific ester. All estradiol esters can confer this risk at sufficiently high doses. The longer chain of this compound provides a sustained release, which may lead to a different risk profile compared to shorter-acting esters, but the key mitigator remains using the minimum effective dose [1] [5] [2].

Q2: Are there any specific drug interactions that could further increase thrombotic risk in studies? A2: The search results do not list specific interactions for this compound. However, for estradiol in general, concomitant use of progestins (like medroxyprogesterone acetate) has been shown in large studies to augment the risk of blood clots associated with oral estrogen therapy. Researchers should exercise caution when designing studies that combine this compound with other hormonal therapies [2] [3].

References

estradiol undecylate steady-state concentration achievement

Author: Smolecule Technical Support Team. Date: February 2026

Estradiol Undecylate: Research FAQs & Troubleshooting

Q1: What are the primary pharmacokinetic challenges when working with this compound? The main challenge is the limited availability of robust clinical pharmacokinetic (PK) data. A 2021 meta-analysis noted that "pharmacokinetic data for intramuscular this compound are substantially sparser compared to other esters," with data from key studies stopping measurements at the 2-week mark, preventing a full profile of the elimination phase and an accurate estimate of the terminal half-life [1]. Furthermore, no reasonable PK model could be derived from published data for an injectable estradiol simulator, necessitating a hypothetical model based on the structurally similar testosterone undecanoate [2] [3].

Q2: What are the reported clinical durations and corresponding doses? Despite data limitations, the following durations have been reported in clinical literature, which are essential for designing dosing regimens to achieve steady-state [4]:

Injection Dose Reported Duration of Action
10–12.5 mg 1–2 months
25–50 mg 2–4 months

Q3: How can I design a regimen to achieve steady-state concentrations with a long-acting ester like this compound? Achieving steady-state requires repeated administration over a period equivalent to four to five half-lives of the drug [5]. For esters with long and poorly characterized half-lives, this presents a significant hurdle. The following diagram illustrates this universal principle.

G Time (Number of Half-Lives) Time (Number of Half-Lives) Accumulation (%) Accumulation (%) Time (Number of Half-Lives)->Accumulation (%) D1 Dose 1 D2 Dose 2 D1->D2 50% D3 Dose 3 D2->D3 75% D4 Dose 4 D3->D4 88% D5 Dose 5 D4->D5 94% SS ~97% Steady-State D5->SS 97%

Given the data gap, one practical approach is to use a loading dose protocol. A loading dose is a higher initial dose that rapidly brings drug concentrations to a therapeutic range, after which smaller maintenance doses are administered to maintain steady-state [5]. The simulator from Transfeminine Science, while noting its hypothetical basis for EU, can be a valuable tool for modeling such regimens [3].

Q4: What are the critical factors influencing steady-state concentration (Css) in a study? Once a regimen is established, the average steady-state concentration is determined by the interplay of three key factors [5]. Monitoring these in study subjects is crucial.

Factor Impact on Steady-State Concentration (Css)
Dose Higher doses increase the Css.
Dosing Interval Shorter intervals lead to a higher Css.
Drug Clearance (CL) Slower clearance (e.g., due to organ dysfunction) increases the Css.

Experimental Protocol & Workflow

Based on the identified challenges, here is a recommended workflow for establishing a PK profile and steady-state regimen for this compound. This protocol emphasizes strategies to compensate for limited existing data.

G Start Start: Sparse PK Data for EU Step1 1. Define Study Objectives Start->Step1 Step2 2. Design Dosing Regimen Step1->Step2 T1 A. Characterize terminal half-life and AUC Step1->T1 Step3 3. Conduct PK Study Step2->Step3 T2 B. Determine optimal dose and interval Step2->T2 M1 Consider a loading dose strategy to mitigate half-life uncertainty Step2->M1 Step4 4. Model Data & Establish Protocol Step3->Step4 M2 Frequent early sampling with extended follow-up to capture full profile Step3->M2 T3 C. Validate steady-state concentrations Step4->T3 M3 Use modeling & simulation to bridge data gaps and predict Css Step4->M3

Key Methodological Considerations:

  • Analytical Technique: Use highly specific methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantifying estradiol and its metabolites. This is evidenced in a 2024 bioequivalence study of estradiol valerate [6].
  • Sampling Schedule: Design a schedule that prioritizes capturing the terminal elimination phase. The schedule from the valerate study (sampling over 72 hours) is a reference, but for EU's longer action, a much longer sampling period is required [6].
  • Leverage Available Tools: Utilize existing pharmacokinetic simulators to generate hypotheses and model potential outcomes, while always acknowledging their limitations for EU [3] [1].

References

estradiol undecylate purification methods chemical impurities

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of Pharmaceutical Impurities

Impurities in an Active Pharmaceutical Ingredient (API) are any components that are not the defined chemical entity itself. They are typically classified into three main categories, and their control is mandated by international regulatory guidelines like those from the International Council for Harmonisation (ICH) [1] [2].

The table below summarizes the types of impurities and their common sources:

Impurity Type Description Common Sources
Organic Impurities Substances closely related to the API [2]. Starting materials, intermediates, by-products, degradation products from the API itself, or interaction products between the API and excipients [1] [2].
Inorganic Impurities Reagents, ligands, catalysts, heavy metals, or inorganic salts from the manufacturing process [2].
Residual Solvents Volatile organic chemicals from the manufacturing process [2]. Solvents used in the synthesis or purification of the API. They are classified by ICH based on toxicity (Class 1-3) [2].

Analytical Strategies for Impurity Profiling

The identification and control of impurities rely on a structured workflow of analytical methods. The following diagram outlines the core process for impurity profiling:

Start Start: Impurity Profiling StressStudies Conduct Stress Studies Start->StressStudies MethodDev Develop HPLC/LC-MS Method StressStudies->MethodDev Separation Separate and Detect Impurities MethodDev->Separation Identification Identify and Characterize Impurities Separation->Identification SetSpecs Set Acceptance Criteria Identification->SetSpecs

Key Experimental Protocols
  • Forced Degradation (Stress) Studies These studies are designed to intentionally degrade the API under various stress conditions to predict potential degradation products and pathways. This helps in developing a stability-indicating analytical method [2].

    • Typical Conditions: Exposure to acid, base, oxidative agents, heat, humidity, and light [1] [2].
    • Objective: To demonstrate that the analytical method can effectively separate and quantify degradation products from the main API and from each other (specificity/selectivity) [1].
  • High-Performance Liquid Chromatography (HPLC) HPLC is the primary technique for separating and quantifying impurities. A reversed-phase (C18) column is most commonly used [3] [4].

    • Method Development: The goal is to achieve baseline separation between the estradiol undecylate peak and all impurity peaks. This is typically done using a gradient program that adjusts the mixture of a water-based buffer (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) over time [3].
    • Detection: A UV/VIS or Diode Array Detector (DAD) is standard. For more advanced characterization, the HPLC system is coupled to a Mass Spectrometer (LC-MS/MS) [3] [2].
  • Impurity Identification with LC-MS/MS and NMR

    • LC-MS/MS: This technique is critical for identifying the structure of impurities. It provides the molecular mass of the impurity and its fragmentation pattern, allowing scientists to propose a chemical structure [3].
    • Nuclear Magnetic Resonance (NMR): For definitive structural elucidation, especially when isomers are involved, impurities isolated via preparative chromatography are analyzed using 1H and 13C NMR spectroscopy [3].

FAQs & Troubleshooting for HPLC Analysis

Question Answer / Troubleshooting Guide
What are the regulatory thresholds for reporting and identifying impurities? ICH Q3A guidelines define thresholds based on the daily dose. For a drug substance, typical identification thresholds are 0.10%. Reporting thresholds require lower levels to be documented [1].
Why is my HPLC column backpressure increasing, or peaks are tailing? This is often due to column contamination. Common causes are strongly retained analytes/organic fouling, buffer salt precipitation (especially with potassium phosphate), or using non-HPLC grade solvents [5]. Mitigation: Use guard columns, flush the column regularly with strong solvents according to the manufacturer's instructions, and ensure buffers are fully soluble in the mobile phase [5].
How do I ensure my analytical method is valid for impurity quantification? The method must be validated as per ICH Q2(R1). Key parameters include Specificity (no interference), Accuracy (closeness to true value), Precision (repeatability), Linearity (response is proportional to concentration), LOD/LOQ (sensitivity) [3] [2].
What if I detect a new impurity during stability studies? This is a common finding. You must identify and qualify the impurity. The analytical method may need to be updated to ensure it can separate and accurately quantify this new impurity. The safety of the impurity at its level must be assessed, potentially requiring toxicological studies [1].

Key Takeaways

  • Impurity profiling is a mandatory, integral part of pharmaceutical development governed by ICH guidelines [1] [2].
  • The standard workflow involves stress testing, method development, separation (HPLC), and identification (LC-MS/MS, NMR) [3] [2].
  • Maintaining HPLC system integrity is crucial for reliable data, with column contamination being a primary concern [5].

References

estradiol undecylate dose titration testosterone suppression

Author: Smolecule Technical Support Team. Date: February 2026

Estradiol Undecylate Clinical Dosing & Pharmacokinetics

Table 1: Clinical Dosing Regimens for this compound

Indication Typical Dosage Administration Route & Frequency Key Clinical Notes & Citations
Prostate Cancer 100 mg every 3-4 weeks Intramuscular (IM) injection [1] High-dose estrogen therapy; largely superseded by GnRH analogues and antiandrogens [1].
Suppression of Sex Drive 50-100 mg every 3-4 weeks Intramuscular (IM) injection [1] Used in the treatment of sex offenders [1].
Feminizing Hormone Therapy 100 to 800 mg per month Intramuscular (IM) injection [1] Used off-label/protocol; wide dosing range reported in literature [1].

Table 2: Pharmacokinetic Properties of Estradiol Esters (Single Dose) | Estradiol Ester | Formulation | Approximate Duration of Action | Key Pharmacokinetic Insight | Citations | | :--- | :--- | :--- | :--- | :--- | | This compound | Oil solution (IM) | 1 to 4 months | Duration is dose-dependent: 10-12.5 mg lasts 1-2 months; 25-50 mg lasts 2-4 months [1]. | | Estradiol Valerate | Oil solution (IM) | ~2 weeks | Shorter duration and faster absorption compared to longer esters like undecylate [2]. | | Estradiol Cypionate | Oil solution (IM) | ~2-3 weeks | An intermediate-acting ester [2]. |

Experimental Protocols & Research Methodology

Pharmacokinetic Profile Characterization

  • Objective: To define the concentration-time curve and key pharmacokinetic parameters of this compound in a research model.
  • Dosing: Administer a single dose via intramuscular injection. The literature uses weight-based dosing (e.g., 10-50 mg) or fixed doses (e.g., 100 mg) [1] [2].
  • Sampling: Collect serial blood samples at predetermined time points post-dose (e.g., pre-dose, 24h, 72h, 7d, 14d, 28d, and weekly/bi-weekly thereafter to cover the long duration).
  • Bioanalysis: Measure serum estradiol levels using a validated method (e.g., LC-MS/MS or ELISA). The ester itself is a prodrug and is rapidly cleaved to release estradiol [1].
  • Data Analysis: Fit the concentration-time data to a pharmacokinetic model to determine Cmax, Tmax, half-life, and AUC [2].

Testosterone Suppression Efficacy

  • Objective: To evaluate the efficacy and durability of testosterone suppression.
  • Study Design: Administer this compound and monitor serum testosterone levels over the injection interval. Correlate testosterone levels with estradiol concentrations.
  • Dosing: Use a clinically relevant dose (e.g., 100 mg IM) [1].
  • Endpoint Measurement: Measure serum testosterone at baseline and at regular intervals. Assess the time to achieve castration levels (e.g., <50 ng/dL or the deeper <20 ng/dL) and the duration of sustained suppression [3].
  • Mechanism Investigation: The suppression is primarily mediated via negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis, reducing gonadotropin secretion [4].

Key Considerations for Researchers

  • Drug Status: this compound is a discontinued pharmaceutical product and was never marketed in the United States. Sourcing for research may be challenging [1].
  • Dose-Dependent Duration: A critical property for experimental design is that the duration of action is highly dependent on the injected dose [1].
  • Safety and Cardiovascular Monitoring: Early clinical studies, particularly in men with prostate cancer, reported a considerable incidence of cardiovascular complications (e.g., edema, thrombophlebitis, DVT, MI) with high-dose (100 mg/month) this compound [1]. Appropriate safety monitoring should be incorporated into research protocols.

Visualizing Metabolic and Mechanistic Pathways

The following diagram illustrates the metabolic activation of this compound and its subsequent mechanism of action for testosterone suppression.

G Start This compound (Prodrug) A1 IM Injection Start->A1 A2 Esterases in Liver/Blood/Tissues A1->A2 Systemic Absorption A3 Cleavage of Ester Bond A2->A3 B1 Estradiol (E2) (Bioactive Form) A3->B1 Metabolic Activation B2 Negative Feedback on Hypothalamic-Pituitary Axis B1->B2 B3 Suppression of Gonadotropin (LH/FSH) Release B2->B3 End Suppression of Testicular Testosterone Production B3->End

References

estradiol undecylate analytical interference resolution HPLC

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Analysis of Estradiol Undecylate

The table below summarizes a specific reversed-phase (RP) HPLC method developed for analyzing this compound. This can serve as a starting point for your assays [1] [2].

Parameter Specification
Analytical Column Newcrom R1 (C18-based, low silanol activity) [1] [2]
Mobile Phase Acetonitrile (MeCN) : Water (with 0.1% phosphoric acid) [1] [2]
Ratio 55 : 45 (v/v) [1] [2]
Flow Rate 1.2 mL/min [1] [2]
Detection UV-Vis Detector [1] [2]
Wavelength 280 nm [1] [2]
Application Note For MS-compatible applications, replace phosphoric acid with formic acid [1] [2]. Method is scalable for preparative separation and pharmacokinetics [1] [2].

A Generic HPLC Troubleshooting Guide

Since search results lack specific interference data for this compound, this general guide for HPLC method development and troubleshooting is provided.

Start Start: HPLC Issue PeakShape Poor Peak Shape? Start->PeakShape Retention Retention Time Shift? Start->Retention NoPeak No Peak/Weak Signal? Start->NoPeak HighPressure High System Pressure? Start->HighPressure End Review Results PeakShape->End No P1 1. Check column degradation/temperature 2. Adjust mobile phase pH/organic % 3. Use a guard column PeakShape->P1 Yes Retention->End No R1 1. Ensure mobile phase consistency 2. Control column temperature 3. Equilibrate system thoroughly Retention->R1 Yes NoPeak->End No N1 1. Confirm detector wavelength/lamp 2. Check sample stability/decomposition 3. Verify injection volume NoPeak->N1 Yes HighPressure->End No H1 1. Filter mobile phase & samples 2. Flush column with strong solvent 3. Check for system blockage HighPressure->H1 Yes P1->End R1->End N1->End H1->End

Frequently Asked Questions (FAQs)

Q1: What is the first thing to check if my this compound peak is too small or absent? First, confirm that your detector wavelength is set correctly to 280 nm [1] [2]. Then, verify the integrity of your standard solution and check for possible sample decomposition. Ensure the injection volume is correct and that the sample is compatible with the mobile phase.

Q2: How can I modify this method for mass spectrometry (MS) detection? The method is adaptable for MS. The primary modification is replacing phosphoric acid in the aqueous mobile phase with 0.1% formic acid to ensure volatility and compatibility with the MS interface [1] [2].

Q3: My peak shape is broad or tailing. What are likely causes and solutions? Poor peak shape often indicates issues with the column or mismatched mobile phase conditions. First, consider a column cleanup with a strong solvent. If the problem persists, you may need to adjust the organic modifier ratio in the mobile phase or its pH. Using a guard column is highly recommended to protect the analytical column from contaminants [1].

Key Considerations for Your Research

  • Compound Background: this compound is a long-acting ester prodrug of estradiol [3] [4]. Its high lipophilicity (LogP ~8.79) [1] is key for developing a robust reversed-phase HPLC method.
  • Interference Resolution: A systematic approach is essential for resolving analytical interference. The troubleshooting diagram provides a logical workflow. For persistent interference from complex biological matrices, advanced techniques like HPLC-ion mobility-quadrupole time-of-flight mass spectrometry (DTIM QTOF-MS) may be required for precise metabolite identification [5].

References

estradiol undecylate vs estradiol valerate duration action

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Estradiol Undecylate vs. Estradiol Valerate

Parameter This compound Estradiol Valerate
Chemical Structure Estradiol with undecanoate (11-carbon) ester [1] Estradiol with valerate (5-carbon) ester [2]
Formulation Oil solution for intramuscular injection [1] Oil solution for intramuscular injection [2]
Relative Lipophilicity Higher (Longer-chain ester) [3] Lower (Shorter-chain ester) [3]

| Duration by Dose (Single IM Injection) | 10-20 mg: 40-60 days 25-50 mg: 60-120 days [4] | 5 mg: 7-8 days 10 mg: 10-14 days 40 mg: 14-21 days 100 mg: 21-28 days [4] | | Common Clinical Dosing Intervals (IM)| 1 to 4 months [1] | 1 to 4 weeks [2] | | Elimination Half-life (IM) | Information not located in search results | ~3.5 days (Range: 1.2–7.2 days) [2] | | Mechanism of Prolonged Action | Slow release from lipophilic depot at injection site; cleavage to active estradiol by esterases [3] [1] | Slow release from lipophilic depot at injection site; cleavage to active estradiol by esterases [3] [5] |

The relationship between the chemical structure of the estradiol ester and its pharmacokinetic profile is foundational to understanding the differences in duration.

Start Injectable Estradiol Ester EsterChain Ester Chain Length Start->EsterChain Lipophilicity Lipophilicity (Oil-Water Partition Coefficient) EsterChain->Lipophilicity Determines Release Release Rate from Injection-Site Depot Lipophilicity->Release Higher = Slower Duration Duration of Action Release->Duration Slower = Longer

Experimental Data and Methodologies

The data in the table above is primarily derived from clinical studies that measured the physiological response or drug concentration over time after a single intramuscular injection.

  • Measuring Duration: The "duration of action" is often determined clinically by measuring the time until the return of symptoms in menopausal women or by the persistence of a therapeutic effect, such as suppression of testosterone in prostate cancer patients [4] [1].
  • Pharmacokinetic (PK) Studies: Detailed concentration-time profiles are generated through PK studies. These involve administering a single dose of the ester to human subjects and collecting serial blood samples over days or weeks to measure circulating estradiol levels [3].
  • Meta-Analysis Approach: One analysis synthesized data from multiple scattered clinical studies to model and compare the estradiol concentration-time curves of various injectable esters, including estradiol valerate and undecylate [3]. This approach is valuable for characterizing variability between studies and establishing a more robust average profile for each drug.

Key Differences and Research Considerations

For research and development purposes, the core distinction lies in the manipulation of the ester side chain to engineer a drug's release profile. This compound, with its longer undecanoate ester, is the more lipophilic compound. This property directly results in its slower release from the intramuscular depot and its markedly longer duration of action, making it suitable for monthly or even less frequent dosing [3] [1].

It is important to note that much of the comparative pharmacokinetic data for these specific esters comes from older clinical studies. A contemporary informal meta-analysis has highlighted significant variability in estradiol levels and curve shapes across different studies, suggesting that fixed dosing recommendations may not be optimal for all individuals [3].

References

estradiol undecylate vs cyproterone acetate prostate cancer outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Clinical Profiles

The table below summarizes the core characteristics, efficacy, and safety data for estradiol undecylate and cyproterone acetate based on clinical studies.

Feature This compound Cyproterone Acetate
Drug Class Estrogen; Estrogen ester [1] Steroidal antiandrogen; Progestin [2]
Primary Mechanism Suppresses testosterone via negative feedback on pituitary gland; direct cytotoxic effects? [3] Androgen receptor blockade; suppresses testosterone via antigonadotropic effect [2]
Typical Dose for PCa 100 mg via IM injection once every 4 weeks [1] 100–300 mg/day orally (monotherapy) [2] [4]
Efficacy (Objective Response) ~25–30% (similar to DES and Estramustine) [5] Less than DES and Estramustine; somewhat less objective response [5]
Cardiovascular Toxicity Significantly higher risk (e.g., 76% incidence in one study) [1] [5] Lower risk compared to DES; no cardiovascular mortality in comparative studies [1] [5]
Common Side Effects Gynecomastia (near universal), erectile dysfunction, fluid retention, thrombophlebitis [1] Sexual dysfunction, fatigue, depression, weight gain, elevated liver enzymes [2]
Key Advantages High-dose, long-acting formulation; monthly administration [1] Oral administration; may offer slightly better initial preservation of sexual function compared to other agents [6]

Detailed Experimental Data and Protocols

To critically assess the comparative data, understanding the design of key clinical trials is essential.

EORTC Phase III Clinical Trial (Protocol 30892)

This study directly compared monotherapy with different agents, including cyproterone acetate and estradiol-based treatments [5] [6].

  • Objective: To compare the efficacy and safety of flutamide (FLU) versus cyproterone acetate (CPA) as monotherapy in patients with previously untreated metastatic prostate cancer [6].
  • Patients: 310 randomized patients with a median age of 71 years [6].
  • Methodology: Open, prospective, randomized study. Patients were randomized to receive either FLU or CPA. The main endpoints were time to progression and survival, with sexual function evaluated as a secondary endpoint using a five-item questionnaire administered at follow-up visits [6].
  • Key Findings on Sexual Function: Sexual function declined in both groups, with a non-significant trend toward slower decline with FLU. After over two years, loss of sexual activity occurred in 78% of men on FLU and 88% on CPA [6].
Jacobi et al. Study on this compound

A phase III randomized trial provided critical safety data for this compound [1].

  • Objective: To compare the safety and efficacy of this compound versus cyproterone acetate for advanced prostate cancer [1].
  • Patients: 191 patients from 12 centers; a subgroup of 42 men from the University of Mainz was reported in detail [1].
  • Methodology: Patients were treated for 6 months with either 100 mg/month intramuscular this compound or 300 mg/week oral cyproterone acetate. Cardiovascular events and other side effects were monitored [1].
  • Key Findings: The this compound group showed a 76% incidence of cardiovascular complications (including two fatalities), while no cardiovascular toxicity occurred in the cyproterone acetate group. Antitumor effectiveness was found to be equivalent between the two treatments [1].

Mechanisms of Action

The following diagram illustrates the distinct pathways through which this compound and cyproterone acetate exert their effects in prostate cancer.

G cluster_EU This compound (Estrogen) cluster_CPA Cyproterone Acetate (Antiandrogen) Start Hypothalamus & Pituitary LH LH Secretion Start->LH Stimulates Testes Testes LH->Testes Testosterone Testosterone Production Testes->Testosterone Prostate Prostate Cancer Cell Growth Testosterone->Prostate Binds to & Activates AR Androgen Receptor (AR) Prostate->AR EU Negative Feedback EU->LH Suppresses CPA1 Suppresses LH CPA1->LH Suppresses CPA2 Blocks Androgen Receptor CPA2->AR Inhibits Binding

This visual summary highlights the key difference: this compound acts primarily centrally to reduce the signal for testosterone production, while cyproterone acetate has a dual mechanism, working both centrally and directly at the tumor cell level.

Key Considerations for Clinical and Research Applications

  • Safety is the Primary Differentiator: While both drugs show efficacy, the high incidence of cardiovascular toxicity with this compound is a major limiting factor [1]. This risk profile was a significant reason estrogens like DES were largely replaced by safer alternatives.
  • Modern Estrogen Therapy: Research continues into safer estrogen applications. Recent studies on transdermal estradiol patches show they can achieve medical castration effectively with a much-improved cardiovascular and quality-of-life profile compared to LHRH agonists, though gynecomastia remains a common side effect [7].
  • CPA Dose Optimization: Evidence suggests that lower doses of CPA (e.g., 5–10 mg/day) can achieve near-maximal testosterone suppression with a potentially better safety profile, which may inform future study designs or clinical use [4].

References

estradiol undecylate pharmacokinetic comparison testosterone undecanoate

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic and Chemical Comparison

The table below summarizes the key characteristics of these two long-acting hormone esters.

Parameter Estradiol Undecylate (EU) Testosterone Undecanoate (TU)
IUPAC Name [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate [1] Information not available in search results
Molecular Formula C₂₉H₄₄O₃ [1] Information not available in search results
Molecular Weight 440.668 g·mol⁻¹ [1] Information not available in search results
Ester Chain Length 10 carbons ("undecyl") [2] 11 carbons ("undecanoyl") [3]
Active Hormone Estradiol [1] Testosterone [4]
Primary Medical Uses Prostate cancer (historical), transgender hormone therapy [1] Male hypogonadism, gender-affirming therapy [5] [4] [3]
Common Administration Route Intramuscular injection (oil solution) [1] Intramuscular injection (oil solution); also oral formulations [4] [3]
Reported Duration of Action 1 to 4 months, depending on dose (e.g., 25-50 mg IM: 2-4 months) [1] Approximately 12 weeks for a 1000 mg IM dose [4]
Key PK Data Availability Limited. Lacks published concentration-time curves for full modeling; reported duration is based on clinical effect [2] [6] Well-characterized. Robust clinical concentration-time data available from multiple studies [2] [4]
Metabolism Cleavage by esterases in liver, blood, and tissues into estradiol and undecanoic acid; also a substrate of CYP3A4 [1] [7] Presumed cleavage by esterases into testosterone and undecanoic acid; specific cytochrome P450 pathway not detailed in search results

Comparative Pharmacokinetic Properties and Modeling

The shared undecanoate ester leads to very similar long-acting pharmacokinetic profiles, though direct comparative human data is scarce.

  • Mechanism of Prolonged Action: Both are fatty acid esters dissolved in oil for injection. The long ester chain makes the molecule highly lipophilic, causing it to form a depot at the injection site. The hormone is slowly released from this depot into the circulation and rapidly hydrolyzed by esterases into the active hormone (estradiol or testosterone) and undecanoic acid [2] [3]. The long duration is due to this slow release, not slow metabolism of the active hormone.
  • Inference from Testosterone Undecanoate: Due to the lack of direct data for this compound, its pharmacokinetic profile has been inferred from testosterone undecanoate. This is considered a reasonable approach because the two compounds have nearly identical chemical structures and lipophilicity, which is the primary determinant of release rate from the injection site [2] [8].
  • Modeling Limitations: One analysis notes that attempts to model this compound were hampered because the only two identified clinical studies stopped measuring estradiol levels after two weeks, preventing an accurate estimate of the terminal half-life [6].

The following diagram illustrates the parallel metabolic pathways of this compound and testosterone undecanoate.

Start Administration IM/SC Oil Solution Depot Formation of Injection-Site Depot Start->Depot Release Slow Release into Circulation Depot->Release EU This compound Release->EU TU Testosterone Undecanoate Release->TU Cleavage Esterase Cleavage EU->Cleavage TU->Cleavage E2 Active Hormone: Estradiol Cleavage->E2 T Active Hormone: Testosterone Cleavage->T Acid Byproduct: Undecanoic Acid Cleavage->Acid

Experimental Protocol for Pharmacokinetic Profiling

For researchers seeking to characterize a long-acting injectable hormone ester, the following protocol outlines a standard methodology, consistent with the studies referenced in the search results [5] [4].

  • 1. Study Design: Open-label, single-dose or multiple-dose pharmacokinetic study.
  • 2. Subjects: Adult volunteers or patients (e.g., with hypogonadism for testosterone studies, or for historical estrogen studies, men with prostate cancer). Participants should have normal liver and kidney function.
  • 3. Dosing and Administration:
    • The ester is administered as a single intramuscular injection into the gluteal muscle.
    • The formulation is an oil solution (e.g., in castor or tea seed oil) at a defined concentration.
  • 4. Blood Sampling:
    • Schedule: Pre-dose (baseline), and at multiple time points post-dose (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours, then daily for the first week, and 2-3 times per week for several weeks or months).
    • Analysis: Serum is isolated and concentrations of the active hormone (estradiol or testosterone) are measured using a validated method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or radioimmunoassay.
  • 5. Data Analysis:
    • Pharmacokinetic Parameters: Calculate key parameters including ( C_{max} ) (maximum concentration), ( T_{max} ) (time to ( C_{max} )), ( t_{1/2} ) (terminal half-life), and AUC (area under the concentration-time curve).
    • Modeling: Fit the concentration-time data to pharmacokinetic models (e.g., one- or two-compartment models) to describe the absorption and elimination phases.

Key Conclusions for Researchers

  • This compound is a well-characterized pharmacological entity but lacks modern, publicly available clinical pharmacokinetic data. Its profile is primarily understood through historical clinical use and inference from its structural analogue, testosterone undecanoate [1] [2] [6].
  • Testosterone undecanoate serves as a robust model for the expected behavior of this compound due to their nearly identical ester chains and lipophilicity [2] [8].
  • The primary research gap is a direct, head-to-head pharmacokinetic study of these two compounds under standardized conditions. Future research should focus on generating full concentration-time curves for this compound to validate the current inferred models.

References

estradiol undecylate serum levels vs other estradiol esters

Author: Smolecule Technical Support Team. Date: February 2026

Estradiol Esters Comparison

The table below summarizes key characteristics of major injectable estradiol esters, ordered by approximate duration of action.

Estradiol Ester Abbreviation Common Formulations Approximate Duration (Single Dose) Key Pharmacokinetic Features
Estradiol Benzoate EB Oil solution [1] Several days [1] Rapid onset, short duration [1]
Estradiol Valerate EV Oil solution [1] 1-2 weeks [1] [2] Well-characterized; moderate duration [1]
Estradiol Cypionate EC Oil solution, Aqueous suspension [1] ~2 weeks [1] [2] Longer duration than EV; data available from combined injectable contraceptives [1]
Estradiol Enanthate EEn Oil solution [1] Several weeks [1] Data primarily from contraceptive studies (Perlutal); sparser than EV/EC [3]
Estradiol Undecylate EU, EUn Oil solution [4] [1] 1 to 4 months [4] Very long-acting. Limited quantitative serum level data; most studies stopped measurements early [4] [1] [3]

Experimental Data and Methodologies

Available data comes from pharmacokinetic studies that measure serum estradiol levels over time after intramuscular injection.

  • General Protocol: Studies typically administer a single intramuscular injection of the estradiol ester in an oil vehicle. Blood samples are collected at predetermined intervals, and serum estradiol concentrations are measured using immunoassays or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1] [5].
  • Key Study (Vermeulen, 1975): Directly compared a 100 mg dose of this compound with a 10 mg dose of estradiol valerate [6]. The peak estradiol level with this compound was lower and occurred later than with estradiol valerate, demonstrating its slow-release profile [6].
  • Data Limitation for this compound: Critical limitation is that key pharmacokinetic studies stopped measuring estradiol levels after about two weeks [3]. This prevents accurate determination of its terminal half-life and full concentration-time profile.

Properties and Pharmacokinetics

The duration of injectable estradiol esters is primarily determined by the lipophilicity of the ester. Heavier, more lipophilic esters are released more slowly from the injection-site depot [1].

G Ester Chain Length & Lipophilicity Ester Chain Length & Lipophilicity Release Rate from Depot Release Rate from Depot Ester Chain Length & Lipophilicity->Release Rate from Depot  Determines Time to Peak Level (Tmax) Time to Peak Level (Tmax) Release Rate from Depot->Time to Peak Level (Tmax)  Influences Elimination Half-Life Elimination Half-Life Release Rate from Depot->Elimination Half-Life  Influences Overall Duration of Action Overall Duration of Action Time to Peak Level (Tmax)->Overall Duration of Action  Contributes to Elimination Half-Life->Overall Duration of Action  Contributes to Estradiol Benzoate Estradiol Benzoate Overall Duration of Action->Estradiol Benzoate Short Estradiol Valerate Estradiol Valerate Overall Duration of Action->Estradiol Valerate Medium Estradiol Cypionate Estradiol Cypionate Overall Duration of Action->Estradiol Cypionate Long Estradiol Enanthate Estradiol Enanthate Overall Duration of Action->Estradiol Enanthate Longer This compound This compound Overall Duration of Action->this compound Longest

The pharmacokinetic behavior of this compound can be conceptually understood through a multi-compartment model that accounts for its release, distribution, and elimination [3].

G IM/SC Depot IM/SC Depot Systemic Circulation\n(Estradiol) Systemic Circulation (Estradiol) IM/SC Depot->Systemic Circulation\n(Estradiol)  Slow Release & Esterase Cleavage Elimination Systemic Circulation\n(Estradiol)->Elimination  Metabolism & Excretion Tissue Distribution Tissue Distribution Systemic Circulation\n(Estradiol)->Tissue Distribution  Distribution

Research Considerations

  • Leverage Existing Simulators: Interactive web-based simulators are available that model estradiol levels for various esters [2] [3]. These tools are valuable for estimating concentration-time profiles and planning dosing regimens.
  • Acknowledge Data Gaps: Be explicit about the lack of high-quality, full-profile pharmacokinetic data for this compound. Its reported curve is often hypothetical, derived from data on the similarly structured testosterone undecanoate due to a lack of direct measurements [2].
  • Account for High Variability: Be aware that substantial inter-individual variability exists in the pharmacokinetics of all injectable esters due to factors like injection site, technique, and individual metabolism [2] [3].

References

Comparative Overview: Estradiol Undecylate vs. Transdermal Estradiol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of these two estrogen delivery methods based on available clinical data.

Feature Estradiol Undecylate (Injection) Transdermal Estradiol (Patch/Gel/Spray)
Route of Administration Intramuscular injection [1] Applied to skin (e.g., lower abdomen, buttock) [2]
Dosing Frequency Every 1 to 4 months, depending on dose [1] Once or twice weekly (patch); Daily (gel/spray) [3] [2]
Efficacy (Hot Flush Reduction) Historically effective for menopausal symptoms and prostate cancer [1] Significant reduction in hot flush frequency; comparable to oral estrogen [4] [5]
Key Efficacy Data Used at 100 mg/month for prostate cancer [1] 100 μg/day patch reduced weekly hot flushes by ~69% in 12 weeks [5]. Scrotal patch application showed ~5x higher absorption [6].
Pharmacokinetic Profile Very long-acting prodrug; sustained release over weeks [1] Avoids first-pass liver metabolism; provides more stable estradiol levels [3] [5]
Local Tolerability Injection site reactions possible Patches can cause skin irritation; metered-dose spray shows favorable local tolerability [4]
Systemic Safety Profile High doses for prostate cancer linked to cardiovascular risk [1] Generally lower risk of venous thromboembolism (VTE) compared to oral estrogen [3] [7]
Key Variability Consideration Consistent levels from sustained release High interindividual variability in absorption; up to 1 in 4 users may have subtherapeutic levels [8]

Experimental Data and Methodologies

Supporting data for the comparisons above come from specific study designs.

1. Efficacy for Vasomotor Symptoms

  • Transdermal Estradiol: A 12-week, double-blind, randomized controlled trial demonstrated that a 0.025 mg/day patch significantly reduced the mean weekly number of hot flushes from 94.1 to 29.0 (a 69% reduction), with efficacy comparable to oral conjugated estrogens [5]. A network meta-analysis of 46 studies found no evidence for different efficacy between estradiol patches and metered-dose transdermal sprays [4].
  • This compound: While not studied in modern trials for menopausal symptoms, its long-lasting efficacy is inferred from its historical use in high-dose estrogen therapy for prostate cancer, where it effectively suppressed testosterone [1] [6].

2. Absorption and Pharmacokinetics A key methodological concept in transdermal research is the assessment of absorption across different skin sites.

  • Protocol Insight: A foundational crossover study applied radiolabeled hydrocortisone to various skin sites and measured urinary excretion. It found that scrotal skin had 42 times greater absorption than the forearm [6].
  • Application to Estradiol: A clinical study in prostate cancer patients applied a standard 100 μg/day estradiol patch to the scrotum. This method resulted in mean estradiol levels of 500 pg/mL, roughly five times higher than levels achieved from application to the forearm [6]. This demonstrates that genital application is a significant variable in experimental outcomes and efficacy.

3. Safety and Cardiovascular Considerations

  • Transdermal Advantage: The safety profile is heavily influenced by the route of administration. Oral estradiol undergoes first-pass liver metabolism, which increases the production of clotting factors and is associated with a higher risk of venous thromboembolism (VTE) [3]. Transdermal estradiol bypasses this first-pass effect, leading to a potentially lower risk of VTE and a more favorable impact on lipid profiles and blood pressure [3] [7].
  • This compound (High-Dose Context): When used at high doses (100 mg/month) for prostate cancer, this compound was associated with a considerable incidence of cardiovascular complications in one study, including edema, thrombophlebitis, and coronary events [1]. It is important to note that this risk profile is associated with high-dose therapy in a specific patient population (older men with prostate cancer) and may not be generalizable.

The metabolic pathways of these two administration routes are fundamentally different, which underlies their distinct safety profiles, as illustrated below.

G Oral Oral Estradiol Liver First-Pass Liver Metabolism Oral->Liver Transdermal Transdermal Estradiol Systemic Direct Systemic Absorption Transdermal->Systemic Effects Increased SHBG & Clotting Factors Higher VTE Risk Liver->Effects Stable Stable Estradiol Levels Lower VTE Risk Systemic->Stable


Key Insights for Research and Development

  • Addressing Absorption Variability: The high interindividual variability of transdermal estradiol presents a key challenge. A large real-world study found that nearly 25% of women using the highest licensed dose still had subtherapeutic estradiol levels [8]. Research into novel application sites (e.g., genital skin) or formulation technologies to minimize this variability is a promising area for development [6] [8].
  • Leveraging Safety Profiles: The favorable cardiovascular risk profile of transdermal estradiol, especially regarding VTE, is a significant clinical advantage over oral estrogens [3] [7]. This makes it a preferable option for patients with underlying risk factors.
  • Understanding Historical Data: The cardiovascular risks associated with this compound from older studies are linked to its use as a high-dose monotherapy in a vulnerable population (men with prostate cancer) [1]. This does not necessarily reflect the risk when used in replacement doses for hormone therapy.

References

Estradiol Undecylate vs. GnRH Analogues: A Clinical Profile Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and clinical profiles of these two therapeutic classes based on the gathered data.

Feature Estradiol Undecylate (EU) GnRH Analogues (e.g., Leuprorelin, Goserelin)
Drug Class Estrogen ester; Natural estrogen agonist [1] [2] GnRH receptor agonist (initially), then functional antagonist [3] [4]
Primary Mechanism of Action Agonism of the estrogen receptor (ER), leading to direct negative feedback on the HPG axis and suppression of gonadotropins [1] [5]. Initial stimulation ("flare"), then continuous exposure causes desensitization of pituitary GnRH receptors, leading to profound suppression of LH/FSH and sex hormone production [3] [6] [4].
Primary Indications Advanced prostate cancer, historically used in transgender hormone therapy [1]. Prostate cancer, breast cancer, endometriosis, uterine leiomyomata, precocious puberty, assisted reproduction [3] [4].
Dosing Frequency Intramuscular injection every 1 to 4 months, depending on dose [1]. Typically monthly or 3-monthly subcutaneous or intramuscular injections [4].
Key Advantages Very long duration of action; considered a "bioidentical" estrogen [1]. Highly effective suppression of sex hormones; broader range of approved indications; avoids estrogen-related side effects [3] [4].
Key Disadvantages & Side Effects High risk of cardiovascular events (thrombosis, edema), gynecomastia, feminization in men [1]. Used in men with prostate cancer. Initial disease "flare"; side effects of hypogonadism (e.g., hot flashes, bone mineral density loss) [4].

Detailed Comparative Analysis

Pharmacological and Clinical Profiles
  • Mechanism and Specificity: this compound is a prodrug of estradiol that provides a slow, continuous release of a natural estrogen [1]. Its action is broad, mediated through estrogen receptors in various tissues, which explains both its efficacy and its side-effect profile, particularly on the cardiovascular system and breast tissue [1]. In contrast, GnRH analogues act with high specificity on the pituitary gland. Their initial agonistic effect causes a transient surge in LH and FSH (the "flare" effect), but sustained administration leads to receptor downregulation and desensitization, effectively creating a "medical castration" with very low levels of testicular testosterone [3] [6] [4].

  • Efficacy and Safety: The search results highlight a significant concern for this compound's cardiovascular safety. One cited study in men with prostate cancer reported a 67% incidence of cardiovascular morbidity and a 9.5% incidence of cardiovascular mortality [1]. This toxicity profile is a primary reason it and other high-dose estrogen therapies were largely superseded by GnRH analogues, which do not carry the same thrombotic risks [1] [4]. GnRH analogues are considered a cornerstone of modern hormonal therapy for prostate cancer due to their potent efficacy and more manageable side-effect profile, which primarily involves symptoms of hypogonadism [4].

Experimental and Clinical Methodology

The clinical data for this compound, particularly its safety profile, comes from older clinical trials in men with prostate cancer. A typical study design is exemplified by the Jacobi et al. trial [1]:

  • Objective: To compare the antitumor effectiveness and safety of this compound versus an antiandrogen (cyproterone acetate) for advanced prostate cancer.
  • Methodology: A phase III, international, multicenter, randomized controlled trial.
  • Participants: 191 patients across 12 centers.
  • Intervention: Intramuscular injection of 100 mg this compound monthly versus 300 mg/week cyproterone acetate.
  • Primary Endpoints: Antitumor response (e.g., progression-free survival, objective response) and incidence of adverse effects, with specific focus on cardiovascular events and gynecomastia.
  • Findings: While antitumor effectiveness was equivalent between the two groups, the this compound group had a considerably high incidence of cardiovascular complications (76%) and universal gynecomastia [1].

Signaling Pathways

The two therapies work through fundamentally different signaling pathways to achieve a similar end goal of suppressing androgen activity in prostate cancer.

G cluster_gnrh GnRH Analogue Pathway cluster_eu This compound Pathway GnRHa GnRH Analogue Pituitary Pituitary Gland (GnRH Receptors) GnRHa->Pituitary  Continuous Stimulation Desensitization Receptor Desensitization Pituitary->Desensitization LH_FSH Suppression of LH & FSH Release Desensitization->LH_FSH Gonads Gonads (Testes/Ovaries) LH_FSH->Gonads  No Gonadotropin Signal Low_Sex_Hormones Low Sex Hormone Production Gonads->Low_Sex_Hormones EU This compound (Prodrug) E2 Estradiol (E2) (Active Form) EU->E2  Esterase Cleavage ER Estrogen Receptor (ER) in Hypothalamus/Pituitary E2->ER Neg_Feedback Negative Feedback ER->Neg_Feedback Suppressed_GnRH Suppressed GnRH, LH & FSH Neg_Feedback->Suppressed_GnRH Low_Sex_Hormones_E2 Low Sex Hormone Production Suppressed_GnRH->Low_Sex_Hormones_E2

Key Insights for Research and Development

  • The Shift in Therapeutic Paradigms: The move away from this compound to GnRH analogues represents a broader shift from non-specific, receptor-agonistic therapies to more targeted approaches that manipulate regulatory systems with greater precision and a superior safety profile [1] [4].
  • Data Gaps and Research Opportunities: The available information is insufficient for a formal cost-effectiveness analysis. Future research could focus on generating contemporary pharmacoeconomic data, exploring the potential of novel estrogen formulations with improved safety, or investigating the role of "bioidentical" estrogens in specific niches where the GnRH analogue side-effect profile is unacceptable [7].

Conclusion

References

estradiol undecylate receptor binding affinity vs ethinylestradiol

Author: Smolecule Technical Support Team. Date: February 2026

Estrogen Receptor Binding Affinity Comparison

Estrogen Compound Binding Affinity for ERα (Relative to E2) Binding Affinity for ERβ (Relative to E2) Key Characteristics
Ethinylestradiol (EE) Approximately 2 times higher than E2 [1] Approximately half that of E2 [1] Synthetic; high oral bioavailability; potent hepatic effects [2] [1] [3].
Estradiol (E2) Reference compound (1x) [1] Reference compound (1x) [1] Natural estrogen; the active metabolite of estradiol undecylate [4] [1].
This compound Data not available (Prodrug of E2) Data not available (Prodrug of E2) Very long-acting ester prodrug; converted to E2 in the body; binding is expected to be identical to E2 after metabolism [4].

Experimental Insights and Methodologies

While direct data for this compound is unavailable, research into EE's binding provides context for relevant experimental approaches.

  • Key Experimental Findings: The higher binding affinity of EE for ERα, coupled with its metabolic stability, is a key reason for its widespread use in oral contraceptives despite a known increased risk of side effects like blood clots compared to natural estrogens [1] [3].
  • Relevant Experimental Protocols: A common method for determining binding affinity is the competitive receptor-binding assay [5]. In this setup, a known radiolabeled ligand (like tritiated estradiol) is incubated with the estrogen receptor. The test compound (e.g., EE) is added in increasing concentrations to compete for binding sites. The concentration that displaces 50% of the radiolabeled ligand (IC50) is measured, allowing for the calculation of relative binding affinity [5].

Mechanisms of Action and Signaling

The following diagram illustrates the general signaling pathway of estrogen receptor agonists like E2 and EE, highlighting a key difference in their metabolism.

G E2_Admin This compound (Prodrug) E2 Estradiol (E2) (Bioidentical) E2_Admin->E2  Metabolized by esterases Receptor Binds to Estrogen Receptors (ERα, ERβ) E2->Receptor EE Ethinylestradiol (EE) (Synthetic) EE->Receptor Genomic Genomic Signaling (Slow, via gene transcription) Receptor->Genomic NonGenomic Non-Genomic Signaling (Rapid, via membrane receptors) Receptor->NonGenomic Outcomes Cellular Outcomes (e.g., Altered gene expression, neurotransmitter release, cell proliferation) Genomic->Outcomes NonGenomic->Outcomes

As shown, this compound must first be converted to estradiol to exert its effects, whereas EE is active in its administered form. Both then bind to estrogen receptors, triggering a range of genomic and non-genomic signaling pathways that lead to diverse cellular outcomes [4] [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

9.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

440.32904526 g/mol

Monoisotopic Mass

440.32904526 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H3N3A8MFJC

GHS Hazard Statements

Aggregated GHS information provided by 24 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard

Health Hazard

Other CAS

3571-53-7

Wikipedia

Estradiol_undecylate

Dates

Last modified: 08-15-2023
1: Schürmeyer T, Graff J, Senge T, Nieschlag E. Effect of oestrogen or cyproterone acetate treatment on adrenocortical function in prostate carcinoma patients. Acta Endocrinol (Copenh). 1986 Mar;111(3):360-7. PubMed PMID: 2421511.
2: Bukhari AR, Guessab A, Nicol ML. Hormone mediated changes in monoamine stores and regulation of enzymes of biosynthesis and metabolism in the rat adrenal gland. Influence of progesterone, estradiol, ACTH and testosterone administration. Steroids. 1981 Jul;38(1):1-10. PubMed PMID: 6270850.
3: Spona J, Lunglmayr G. [Serum prolactin levels during therapy of prostatic cancer with oestradiol-17 beta-undecylate and cyproterone acetate (author's transl)]. Wien Klin Wochenschr. 1980 Jul 4;92(14):494-7. German. PubMed PMID: 6933738.
4: Jacobi GH, Altwein JE, Kurth KH, Basting R, Hohenfellner R. Treatment of advanced prostatic cancer with parenteral cyproterone acetate: a phase III randomised trial. Br J Urol. 1980 Jun;52(3):208-15. PubMed PMID: 7000222.
5: Grizard G, Boucher D, Thieblot L. Circadian variations of ovarian ascorbic acid depletion in response to luteinising hormone in the rat. Int J Chronobiol. 1978;5(4):533-44. PubMed PMID: 700903.
6: Kuhl H, Auerhammer W, Taubert HD. Oligomeric oestradiol esters: a new class of long-acting oestrogens. Acta Endocrinol (Copenh). 1976 Oct;83(2):439-48. PubMed PMID: 989671.
7: Leyendecker G, Geppert G, Nocke W, Ufer J. [Estradiol-17beta, estrone, LH and FSH in serum after administration of estradiol-17beta, estradiolbenzoate, estradiol-valeriate and estradiol-undecylate in the female (author's transl)]. Geburtshilfe Frauenheilkd. 1975 May;35(5):370-4. German. PubMed PMID: 1150068.
8: Duverger-Nedellec A. [Effects of injections of a prolonged-action estradiol (di-undecylate of estradiol) on gestation in normal rats]. C R Acad Sci Hebd Seances Acad Sci D. 1967 Apr 17;264(16):2039-42. French. PubMed PMID: 4963612.
9: MOLLARD P. [Clinical action of estradiol undecylate in the treatment of prostatic cancer]. Lyon Med. 1963 Mar 31;209:759-65. French. PubMed PMID: 13935867.
10: GOUYGOU C, GUERITEE N, PYE A. [A fat-soluble, delayed estrogen : the estradiol undecylate]. Therapie. 1956;11(5):909-17. French. PubMed PMID: 13391788.
11: WIED GL. [Estradiol valerate and estradiol undecylate, two new estrogens with prolonged action; comparison with estradiol benzoate]. Geburtshilfe Frauenheilkd. 1954 Jan;14(1):45-52. Undetermined Language. PubMed PMID: 13142295.

Explore Compound Types